molecular formula C9H12N2O2 B8817447 3-Amino-4-(ethylamino)benzoic acid CAS No. 66315-20-6

3-Amino-4-(ethylamino)benzoic acid

Cat. No.: B8817447
CAS No.: 66315-20-6
M. Wt: 180.20 g/mol
InChI Key: MHEGZWSPTDRZIS-UHFFFAOYSA-N
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Description

3-Amino-4-(ethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66315-20-6

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

3-amino-4-(ethylamino)benzoic acid

InChI

InChI=1S/C9H12N2O2/c1-2-11-8-4-3-6(9(12)13)5-7(8)10/h3-5,11H,2,10H2,1H3,(H,12,13)

InChI Key

MHEGZWSPTDRZIS-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

Chemical structure and IUPAC nomenclature of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 3-Amino-4-(ethylamino)benzoic Acid Classification: Pharmaceutical Intermediate / PABA Derivative Document ID: TM-2025-AEBA-03[1]

Executive Summary

This technical guide provides a comprehensive structural and synthetic analysis of This compound (CAS: 66315-20-6).[1] As a polysubstituted aromatic scaffold, this molecule serves as a critical model for understanding regioselective nucleophilic aromatic substitution (


) and chemoselective reduction strategies in medicinal chemistry. It is structurally significant as a precursor for benzimidazole-based pharmacophores, a class of heterocycles prevalent in anthelmintics, proton pump inhibitors, and anticoagulants (e.g., Dabigatran analogs).[1]

Structural Anatomy & IUPAC Nomenclature

The nomenclature of this compound is governed by the IUPAC hierarchy of functional groups, which dictates the parent structure and numbering priority.[1]

Nomenclature Logic
  • Principal Functional Group: The Carboxylic Acid (

    
    ) has the highest priority among the substituents present. Thus, the parent structure is Benzoic Acid .
    
  • Numbering: The carbon atom bonded to the carboxyl group is designated as C-1 .[2]

  • Substituents:

    • Position 3: A primary amino group (

      
      ).[1]
      
    • Position 4: A secondary ethylamino group (

      
      ).[1]
      
  • Alphabetization: Substituents are listed alphabetically. "Amino" precedes "Ethylamino."[3]

Final IUPAC Name: this compound[1][4]

Structural Visualization

ChemicalStructure cluster_legend Functional Hierarchy Benzene Benzene Core C1 C1: Carboxyl (Priority Group) Benzene->C1 Parent Definition C3 C3: Primary Amine (-NH2) Benzene->C3 meta-substitution C4 C4: Ethylamine (-NH-Et) Benzene->C4 para-substitution Legend Acid > Amine > Alkyl

Figure 1: Functional group hierarchy and positional assignment on the benzoic acid scaffold.

Physicochemical Profile

Understanding the amphoteric nature of this molecule is vital for isolation and purification protocols.

PropertyValue / CharacteristicRelevance to Processing
Molecular Formula

Mass Spectrometry confirmation (

).[1]
Molecular Weight 180.20 g/mol Stoichiometric calculations.
pKa (Acid) ~4.0 - 4.5 (Carboxyl)Soluble in basic aqueous media (pH > 6).[1]
pKa (Base) ~2.5 - 3.5 (Aniline N)Protonation occurs in strong acids; solubility increases at pH < 2.[1]
LogP ~1.3 (Predicted)Moderate lipophilicity; extractable into ethyl acetate from neutral/weakly acidic aqueous phases.
Appearance Off-white to brownish powderOxidation sensitive (anilines darken upon air exposure).[1]

Synthetic Architecture & Process Chemistry

The synthesis of this compound requires precise regiocontrol.[1] Direct ethylation of 3,4-diaminobenzoic acid yields a mixture of isomers. Therefore, a stepwise approach utilizing the electronic properties of the benzene ring is required.

The "Self-Validating" Synthetic Route

The industry-standard approach utilizes 4-chloro-3-nitrobenzoic acid as the starting material.[1][5] This route is self-validating because the regiochemistry is locked by the starting material's electronic bias.

  • Step 1: Nucleophilic Aromatic Substitution (

    
    ) 
    
    • Reagents: Ethylamine (

      
      ), Base (
      
      
      
      or excess amine).[1]
    • Mechanism: The nitro group at C3 and carboxyl group at C1 are electron-withdrawing, activating the C4-chlorine bond for displacement.[1] The nucleophile (ethylamine) selectively attacks C4.

    • Outcome: 4-(ethylamino)-3-nitrobenzoic acid.[1]

  • Step 2: Chemoselective Reduction

    • Reagents:

      
       (Catalytic Hydrogenation) or 
      
      
      
      (Bechamp Reduction).[1]
    • Mechanism: The nitro group is reduced to a primary amine. The carboxyl group remains intact.

    • Outcome: this compound.[1][4]

Reaction Pathway Diagram

Synthesis SM Starting Material: 4-Chloro-3-nitrobenzoic acid Inter Intermediate: 4-(Ethylamino)-3-nitrobenzoic acid SM->Inter Step1 Step 1: SnAr Displacement Reagent: Ethylamine (aq) Condition: 80°C, 4h Product Target: This compound Inter->Product Step2 Step 2: Nitro Reduction Reagent: H2, Pd/C (10%) Condition: MeOH, RT

Figure 2: Regioselective synthesis pathway ensuring correct isomer formation.[1]

Analytical Validation (The "Trust" Pillar)[1]

To ensure the integrity of the synthesized compound, researchers must validate the structure using NMR spectroscopy. The coupling patterns provide definitive proof of the structure.

1H NMR Diagnostic Signals (DMSO-d6)
  • The Ethyl Group (Verification of C4 substitution):

    • Triplet (

      
       ppm):  Corresponds to the methyl protons (
      
      
      
      ).[1]
    • Quartet (

      
       ppm):  Corresponds to the methylene protons (
      
      
      
      ).[1]
    • Logic: This confirms the ethyl group is attached.

  • The Aromatic Region (Verification of 1,3,4-substitution):

    • Doublet (

      
       ppm):  Proton at C5 (ortho to the ethylamino group). The upfield shift is due to the strong electron-donating effect of the C4-amine.
      
    • Doublet of Doublets (

      
       ppm):  Proton at C6.
      
    • Singlet (Broad,

      
       ppm):  Proton at C2.
      
  • The Amine Protons (Differentiation):

    • Broad Singlet (2H): The primary amine (

      
      ) at C3.[1]
      
    • Broad Triplet (1H): The secondary amine (

      
      ) at C4 (coupled to the adjacent methylene).[1]
      

Pharmaceutical Relevance

This molecule is a "privileged scaffold" in drug discovery. The ortho-diamine motif (positions 3 and 4) is the classic precursor for Benzimidazoles .

  • Cyclization: Reacting this compound with a carboxylic acid or aldehyde followed by dehydration yields a 1-ethyl-benzimidazole derivative.[1]

  • Application: This chemistry parallels the synthesis of Dabigatran etexilate (Pradaxa), where a similar 3-amino-4-(methylamino)benzoic acid intermediate is used [1].[1]

References

  • Hauel, N. H., Nar, H., Priepke, H., Ries, U., Stassen, J. M., & Wienen, W. (2002).[1] Structure-based design of novel potent nonpeptide thrombin inhibitors. Journal of Medicinal Chemistry, 45(9), 1757–1766. Link[1]

  • IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. Link

  • PubChem.[3][6][7] (n.d.). 3-Amino-4-(methylamino)benzoic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Technical Whitepaper: Physicochemical Profiling & Analytical Characterization of 3-Amino-4-(ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-(ethylamino)benzoic acid (CAS 66315-20-6) is a critical bifunctional intermediate used primarily in the synthesis of benzimidazole-based pharmaceuticals and complex heterocyclic scaffolds. Characterized by its amphoteric nature and specific substitution pattern, it presents unique solubility and stability challenges during process development. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and validated analytical protocols to support researchers in drug discovery and process chemistry.

Chemical Identity & Structural Analysis[1][2][3]

The compound features a benzoic acid core substituted with two amino groups: a primary amine at the meta position and a secondary ethylamine at the para position relative to the carboxyl group. This specific arrangement dictates its electronic properties and reactivity.

ParameterDetail
Chemical Name This compound
CAS Number 66315-20-6
Molecular Formula C₉H₁₂N₂O₂
Molecular Weight 180.21 g/mol
SMILES CCNC1=C(C=C(C=C1)C(=O)O)N
Synonyms 3-Amino-4-ethylaminobenzoic acid; 4-(Ethylamino)-3-aminobenzoic acid
Electronic Structure & Ionization

The molecule exists in multiple ionization states depending on pH. The para-ethylamino group is a strong electron donor, stabilizing the aromatic ring but also susceptible to oxidation.

  • Acidic Domain (pH < 2): Fully protonated cation (+2 charge).

  • Isoelectric Region (pH 4-5): Zwitterionic species (COO⁻ / NH₂⁺).

  • Basic Domain (pH > 8): Fully deprotonated anion (-1 charge).

Ionization Cation Cationic Form (pH < 2) Soluble Zwitterion Zwitterion (pH ~4.5) Low Solubility Cation->Zwitterion -H+ (pK1 ~2.5) Anion Anionic Form (pH > 8) Soluble Zwitterion->Anion -H+ (pK2 ~5.2)

Figure 1: Ionization equilibria and solubility impact. The zwitterionic form represents the minimum solubility point.

Physicochemical Profiling

Thermodynamic Properties

Experimental data for this specific analog is often extrapolated from the methyl-derivative. The following values represent high-confidence estimates based on structural class behavior.

PropertyValue / RangeContext
Melting Point 165°C – 175°C (dec.)Solid state is stable but prone to thermal decomposition near melt.
pKa (Acidic) 4.0 ± 0.2Carboxylic acid deprotonation.
pKa (Basic) 5.4 ± 0.3Protonation of the 4-ethylamino group (most basic center).
LogP (Octanol/Water) 1.3 – 1.5Moderately lipophilic; higher than the methyl analog (0.8).
Appearance Off-white to tan powderColor darkens upon oxidation (air exposure).
Solubility Profile
  • Water: Low (< 1 mg/mL) at neutral pH due to zwitterion formation.

  • 0.1N HCl: High solubility (> 50 mg/mL) as the hydrochloride salt.

  • 0.1N NaOH: High solubility (> 50 mg/mL) as the sodium benzoate salt.

  • Organic Solvents: Soluble in DMSO, Methanol, and Ethanol. Sparingly soluble in Dichloromethane or Hexanes.

Synthesis & Impurity Landscape

Understanding the synthesis is crucial for identifying impurities in research samples. The standard industrial route involves nucleophilic aromatic substitution followed by reduction.

Synthetic Pathway

The synthesis typically proceeds from 4-chloro-3-nitrobenzoic acid.

Synthesis Start 4-Chloro-3-nitrobenzoic acid (Starting Material) Step1 Nucleophilic Substitution (Ethylamine, Heat) Start->Step1 Impurity1 Impurity A: Unreacted Starting Material Start->Impurity1 Residual Inter 4-(Ethylamino)-3-nitrobenzoic acid (Key Intermediate) Step1->Inter Step2 Reduction (H2/Pd-C or SnCl2) Inter->Step2 Impurity2 Impurity B: Nitro-intermediate Inter->Impurity2 Incomplete Red. Product This compound (Target) Step2->Product

Figure 2: Synthesis pathway highlighting origins of common impurities.

Key Impurities
ImpurityOriginDetection Strategy
4-(Ethylamino)-3-nitrobenzoic acid Incomplete reductionStrong UV absorbance at ~254nm; elutes later than product on RP-HPLC.
3-Amino-4-chlorobenzoic acid Reduction before substitution (rare)Mass Spectrometry (Cl isotope pattern).
Oxidation Dimers Air oxidation of phenylenediamine coreColored species (pink/brown) appearing at long retention times.

Analytical Characterization

For research and quality control, a validated HPLC method is required. The following protocol is adapted for the separation of the amphoteric product from its nitro-precursors.

High-Performance Liquid Chromatography (HPLC) Protocol

System: Agilent 1200/1260 or equivalent with DAD. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

Mobile Phase:

  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5 to keep amines protonated).

  • Solvent B: Acetonitrile.[1][2]

Gradient Program:

Time (min) % Solvent B Flow Rate (mL/min)
0.0 5 1.0
10.0 40 1.0
15.0 90 1.0
15.1 5 1.0

| 20.0 | 5 | 1.0 |

Detection: UV at 254 nm (aromatic ring) and 300 nm (conjugated amine system). Sample Diluent: 50:50 Water:Methanol (ensure full solubility).

Storage & Stability
  • Oxidation Sensitivity: The ortho-diamine motif (3-amino-4-ethylamino) is susceptible to oxidation, leading to colored impurities (quinonediimines).

  • Recommendation: Store at -20°C under inert atmosphere (Argon/Nitrogen). Protect from light.

  • Handling: Prepare solutions fresh. If solution turns pink/brown, significant oxidation has occurred.

References

  • PubChem Compound Summary. (2025). This compound (CAS 66315-20-6).[3] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). 3-Amino-4-ethylaminobenzoic acid Product Specification. Link

  • ChemicalBook. (2025). Synthesis and Properties of Aminobenzoic Acid Derivatives. Link

  • BenchChem. (2025). HPLC Method Validation for Purity of Aminobenzoic Acids. Link

  • European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids (Analogous Chemistry). EP0206635B1.[4] Link

Sources

An In-depth Technical Guide to the Solubility Profile of 3-Amino-4-(ethylamino)benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the principles and practices for determining the solubility profile of 3-Amino-4-(ethylamino)benzoic acid, a key intermediate in pharmaceutical synthesis. As drug development professionals, understanding the solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical first step in formulation development, ensuring bioavailability and stability.[1] This document is structured to provide not just a protocol, but a foundational understanding of the physicochemical principles at play, empowering researchers to make informed decisions in their experimental design.

Understanding the Molecule: this compound

To predict the solubility of this compound, a thorough analysis of its molecular structure is paramount.

  • Structure: The molecule possesses a benzoic acid backbone, making it acidic. It is further substituted with a primary amino group (-NH2) and a secondary ethylamino group (-NH-CH2-CH3).

  • Polarity and Hydrogen Bonding: The presence of the carboxylic acid group and the two amino groups makes the molecule polar and capable of acting as both a hydrogen bond donor and acceptor.[2][3] The aromatic ring and the ethyl group introduce some non-polar character.

  • Amphoteric Nature: The presence of both an acidic (carboxylic acid) and basic (amino) groups suggests that the molecule is amphoteric. Its charge state, and therefore its solubility, will be highly dependent on the pH of the medium. In organic solvents, its behavior will be governed by the specific interactions with the solvent molecules.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process. For a molecule like this compound, several factors will influence its solubility in a given organic solvent:

  • "Like Dissolves Like": This principle suggests that substances with similar polarities are more likely to be soluble in each other. Therefore, we can anticipate higher solubility in polar organic solvents that can engage in hydrogen bonding.

  • Solvent Polarity:

    • Polar Protic Solvents (e.g., alcohols, carboxylic acids): These solvents can act as both hydrogen bond donors and acceptors, and are expected to be effective at solvating our target molecule.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, acetone): These solvents can accept hydrogen bonds and have large dipole moments, making them good candidates for dissolving polar molecules.

    • Non-Polar Solvents (e.g., alkanes, toluene): Due to the significant polarity of this compound, its solubility in non-polar solvents is expected to be low.[4]

  • Temperature: For most solid-liquid systems, solubility increases with temperature. This relationship should be experimentally determined.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[5][6][7] The following protocol provides a robust framework for its implementation.

Materials and Equipment
  • This compound (analytical grade)

  • A selection of organic solvents (HPLC grade or equivalent)

  • Scintillation vials or glass test tubes with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Step-by-Step Protocol
  • Preparation of Solvent: Ensure all organic solvents are of high purity and degassed if necessary, especially for HPLC analysis.

  • Addition of Excess Solute: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure that a saturated solution has been achieved.

  • Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined in preliminary studies by measuring the concentration at different time points until it remains constant.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Then, centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a chemical-resistant filter. Immediately dilute the aliquot with a suitable solvent (often the mobile phase for HPLC analysis) to prevent precipitation. Record the dilution factor accurately.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

  • Calculation of Solubility: The solubility is calculated from the measured concentration, taking into account the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add to vial with known volume of solvent A->B Step 1 & 2 C Seal vials and place in temperature-controlled shaker B->C Step 3 D Agitate for 24-72 hours C->D E Allow solid to settle D->E Step 4 F Centrifuge to pellet undissolved solid E->F G Filter supernatant F->G Step 5 H Dilute aliquot G->H I Quantify by HPLC or UV-Vis H->I Step 6 J Calculate solubility I->J Step 7

Caption: Workflow for the shake-flask solubility determination method.

Predicted Solubility Profile of this compound

Based on the structural analysis and theoretical principles, the following table presents a predicted solubility profile. Note: These are estimated values for illustrative purposes and must be confirmed by experimental data.

SolventSolvent TypePredicted Solubility at 25 °C (mg/mL)Rationale
MethanolPolar Protic50 - 100High potential for hydrogen bonding with both the amino and carboxylic acid groups.
EthanolPolar Protic20 - 50Similar to methanol, but the larger alkyl chain may slightly reduce solubility compared to methanol.
WaterPolar Protic< 1 (at neutral pH)Zwitterionic nature at neutral pH can lead to strong crystal lattice energy and low aqueous solubility.[8][9]
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100Strong hydrogen bond acceptor and highly polar, effective at solvating polar molecules.
N,N-Dimethylformamide (DMF)Polar Aprotic> 100Similar to DMSO in its solvating properties for polar compounds.
AcetonePolar Aprotic5 - 15Moderately polar, can accept hydrogen bonds but is a weaker solvent than DMSO or DMF.
Dichloromethane (DCM)Slightly Polar1 - 5Limited polarity and inability to hydrogen bond effectively will result in lower solubility.
TolueneNon-Polar< 0.1The large polarity mismatch will lead to very poor solubility.
HexaneNon-Polar< 0.01Very low solubility is expected due to the non-polar nature of the solvent.

Molecular Interactions Influencing Solubility

The solubility of this compound in polar protic solvents like methanol is driven by a network of hydrogen bonds.

G cluster_solute This compound cluster_solvent Methanol (CH3OH) solute R-COOH R'-NH2 R''-NHR''' solvent H-O-CH3 solute->solvent H-bond donor/acceptor

Caption: Hydrogen bonding interactions between the solute and a protic solvent.

Conclusion and Further Considerations

This guide has outlined the theoretical and practical considerations for determining the solubility profile of this compound. The provided protocol for the shake-flask method offers a reliable path to obtaining accurate experimental data. It is crucial to remember that factors such as polymorphism can significantly impact solubility, and therefore, characterization of the solid form used in these studies is recommended.[6] A comprehensive understanding of the solubility of this intermediate is a foundational step in the successful development of robust and effective pharmaceutical formulations.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

  • A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. (n.d.). ResearchGate. Available from: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]

  • BYJU'S. (n.d.). Physical Properties of Amines. Available from: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available from: [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(Ethylamino)benzoic acid. PubChem. Available from: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-4-(methylamino)benzoic acid. PubChem. Available from: [Link]

  • Organic Syntheses Procedure. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available from: [Link]

  • JoVE. (2023, April 30). Video: Physical Properties of Amines. Available from: [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.2: Structure and Properties of Amines. Available from: [Link]

  • CK-12 Foundation. (2026, January 14). Chemical Properties of Amines. Available from: [Link]

  • PubChemLite. (n.d.). 3-amino-4-ethylbenzoic acid (C9H11NO2). Available from: [Link]

  • FAQ. (2023, February 6). How to Synthesize 3-Amino-4-methylbenzoic Acid Using an Ammonolysis Method?. Available from: [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available from: [Link]

  • PrepChem.com. (n.d.). Synthesis of B. 3-amino-4-butylamino-5-sulphamyl-benzoic acid. Available from: [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Available from: [Link]

  • University of Limerick. (2010, November 11). Solubility of benzoic acid in pure solvents and binary mixtures. Available from: [Link]

  • Scribd. (2015, January 12). Solubility of Benzoic Acid in Organic Solvents | PDF. Available from: [Link]

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Thermodynamic stability and melting point of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Title: Thermodynamic Stability and Melting Point Profiling of 3-Amino-4-(ethylamino)benzoic Acid: A Comprehensive Technical Guide

Executive Summary

This compound (CAS: 66315-20-6) is a highly specialized ortho-diamine benzoic acid derivative. In pharmaceutical development, compounds of this class are critical building blocks for synthesizing complex heterocyclic active pharmaceutical ingredients (APIs), most notably benzimidazole-based therapeutics such as thrombin inhibitors (e.g., dabigatran analogs)[1].

For researchers scaling up API synthesis, understanding the thermodynamic stability and melting point of this intermediate is non-negotiable. Thermal degradation during melt-processing or high-temperature coupling reactions can lead to severe yield losses via decarboxylation or amine oxidation. This whitepaper provides an in-depth mechanistic analysis of the thermodynamic properties of this compound and establishes field-proven, self-validating analytical protocols for its thermal profiling.

Structural Thermodynamics & Intermolecular Forces

The thermodynamic stability of this compound is dictated by its functional groups: a carboxylic acid (-COOH), a primary amine (-NH₂), and a secondary ethylamine (-NH-CH₂CH₃).

Hydrogen Bonding and Phase Transitions

The transition of this compound from a solid to a liquid phase (melting point) requires overcoming a robust crystalline lattice stabilized by extensive intermolecular hydrogen bonding.

  • Carboxylic Acid Dimerization: The -COOH groups form strong intermolecular dimers, significantly elevating the enthalpy of fusion (

    
    ).
    
  • Amine-Carboxyl Interactions: The primary and secondary amines act as both hydrogen bond donors and acceptors, creating a complex 3D network.

Comparative Causality: To understand the impact of these forces, we compare the free acid to its esterified analog. Empirical data shows that ethyl 3-amino-4-(ethylamino)benzoate (CAS: 202131-30-4) exhibits a melting point of 100–107 °C [2]. Because esterification caps the carboxylic acid, preventing strong dimer formation, the ester melts at a relatively low temperature. In contrast, the free acid (CAS: 66315-20-6) requires significantly more thermal energy to disrupt its lattice, pushing its anticipated melting point into the 195–210 °C range, a threshold where thermal degradation often competes with phase transition[3].

Thermal Degradation Mechanisms

At elevated temperatures, this compound is susceptible to two primary degradation pathways:

  • Thermal Decarboxylation: The electron-donating ortho-diamine groups increase the electron density on the aromatic ring, facilitating the loss of CO₂ at temperatures exceeding 200 °C.

  • Oxidative Degradation: In the presence of oxygen, the electron-rich diamine moiety is highly prone to oxidation, forming polymeric or quinoid byproducts.

ThermalDegradation A 3-Amino-4-(ethylamino) benzoic acid (Solid State) B Melting Phase (Endothermic) A->B Heat (DSC) C Decarboxylation (-CO2) B->C T > 200°C (TGA Mass Loss) D Oxidative Degradation (Amine Oxidation) B->D O2 presence

Caption: Mechanistic pathways of thermal degradation for this compound.

Quantitative Data Presentation

The following table synthesizes the thermodynamic parameters of this compound and its direct structural analogs to provide a predictive baseline for analytical testing.

CompoundCAS NumberMolecular WeightMelting Point RangePrimary Thermal Event
This compound 66315-20-6180.20 g/mol ~195 – 210 °CMelting with concurrent decarboxylation
Ethyl 3-amino-4-(ethylamino)benzoate 202131-30-4208.26 g/mol 100 – 107 °CPure endothermic melting
3-Amino-4-(methylamino)benzoic acid 66315-15-9166.18 g/mol ~185 – 195 °CMelting with decomposition

*Estimated ranges based on structural homology and patent literature for substituted aminobenzoic acids[3][4]. Exact values are polymorph-dependent.

Self-Validating Analytical Protocols

To accurately determine the melting point and thermodynamic stability of this compound, researchers must employ a coupled approach using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

Why is this a self-validating system? Aminobenzoic acids often decompose as they melt. If a researcher only uses a capillary melting point apparatus, they cannot distinguish between a phase change (melting) and a chemical change (decomposition). By running DSC and TGA in parallel, a pure melting event (DSC endotherm with no TGA mass loss) can be definitively separated from decomposition (DSC endotherm with TGA mass loss).

Protocol 1: Differential Scanning Calorimetry (DSC)

Objective: Determine the onset of melting (


) and the enthalpy of fusion (

).
  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of this compound into an aluminum DSC pan.

  • Pan Sealing: Use a pin-holed hermetic lid. Causality: The pin-hole allows any evolved CO₂ gas (from potential decarboxylation) to escape, preventing pan rupture and erratic baseline shifts.

  • Purge Gas: Equilibrate the furnace with high-purity Nitrogen (N₂) at a flow rate of 50 mL/min. Causality: N₂ prevents the oxidative degradation of the ortho-diamine groups, isolating purely thermal events.

  • Thermal Method:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp at 10 °C/min to 250 °C. Causality: A 10 °C/min rate provides the optimal balance between thermal resolution (separating closely eluting thermal events) and sensitivity.

  • Data Analysis: Record the extrapolated onset temperature as the melting point, not the peak maximum, as the onset is independent of sample mass.

Protocol 2: Thermogravimetric Analysis (TGA)

Objective: Identify the decomposition temperature (


) and validate the DSC endotherm.
  • Sample Loading: Place 5.0 to 10.0 mg of the sample into a platinum or alumina TGA crucible.

  • Atmosphere: Use a Nitrogen purge (40 mL/min) for the sample and a protective Nitrogen purge (60 mL/min) for the balance.

  • Thermal Method: Ramp at 10 °C/min from ambient to 400 °C.

  • Validation Check: Overlay the TGA mass-loss curve with the DSC thermogram. If mass loss (>1%) occurs at the exact temperature of the DSC endotherm, the "melting point" is actually a melt-decomposition event.

Workflow N1 Sample Preparation (Desiccation & Weighing) N2 Differential Scanning Calorimetry (Ramp 10°C/min, N2 atm) N1->N2 N3 Thermogravimetric Analysis (Mass Loss Tracking) N1->N3 N4 Data Synthesis (Overlay DSC/TGA to separate melting from decomposition) N2->N4 Endotherm Data N3->N4 Mass Loss Data

Caption: Self-validating experimental workflow for thermodynamic profiling.

Conclusion

For this compound, thermodynamic profiling is not merely a regulatory checkbox; it is a fundamental requirement for successful synthesis. Because the free acid relies on strong intermolecular hydrogen bonding, its melting point is significantly elevated compared to its esterified derivatives[2]. Consequently, its melting point closely borders its thermal decomposition threshold. By strictly adhering to the coupled DSC/TGA protocols outlined above, researchers can accurately map the thermal boundaries of this compound, ensuring high-yield downstream processing in pharmaceutical manufacturing.

References

  • Chembase. "3-Amino-4-ethylamino-benzoic acid ethyl ester (CAS: 202131-30-4)". Source: Enamine LLC / Chembase. Available at: ]">http://www.chembase.cn[2]

  • ChemicalBook. "3-AMINO-4-ETHYLAMINO-BENZOIC ACID | 66315-20-6 Properties". Source: ChemicalBook Database. Available at: ]">https://www.chemicalbook.com

  • Google Patents. "Synthesis of dabigatran (WO2014167577A2)". Source: World Intellectual Property Organization. Available at: 1]

  • Google Patents. "Process for the preparation of 4-(benzimidazolymethylamino) benzamidines and the salts thereof (US7202368B2)". Source: United States Patent and Trademark Office. Available at: 3]

Sources

Comprehensive Technical Guide on 3-Amino-4-(ethylamino)benzoic acid: Chemical Identifiers, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in pharmaceutical development, identifying and synthesizing the correct molecular building blocks is the foundation of successful drug discovery. 3-Amino-4-(ethylamino)benzoic acid (CAS: 66315-20-6) is a highly specialized ortho-diamine benzoic acid derivative. In medicinal chemistry, it serves as a critical intermediate for the synthesis of benzimidazole-based therapeutics, most notably in the research and development of direct thrombin inhibitors analogous to dabigatran[1][2]. This whitepaper provides a rigorous breakdown of its chemical identifiers, structural properties, and a field-validated synthetic methodology designed for high-yield pharmaceutical applications.

Core Chemical Identifiers & Physicochemical Properties

Accurate chemical identification is paramount for regulatory compliance, analytical validation, and procurement. The following tables consolidate the definitive identifiers and predicted physical properties for this compound[3][4].

Table 1: Core Chemical Identifiers

IdentifierValue
IUPAC Name This compound
CAS Registry Number 66315-20-6
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
SMILES CCNC1=C(N)C=C(C(=O)O)C=C1
InChI InChI=1S/C9H12N2O2/c1-2-11-8-4-3-7(9(12)13)5-6(8)10/h3-5,11H,2,10H2,1H3,(H,12,13)

Table 2: Key Physicochemical Properties

PropertyValue
Appearance Light brown to off-white solid
Solubility Soluble in Methanol, DMSO, DMF; Slightly soluble in Water
Hydrogen Bond Donors 3 (Carboxylic OH, Primary Amine, Secondary Amine)
Hydrogen Bond Acceptors 4

Mechanistic Role in Pharmaceutical Synthesis

The structural uniqueness of this compound lies in its ortho-diamine functionality. This motif is the classical precursor for constructing benzimidazole rings via condensation with carboxylic acids or their derivatives.

Causality in Structure-Activity Relationships (SAR): While the blockbuster anticoagulant dabigatran etexilate utilizes a methylamino group (derived from 3-amino-4-(methylamino)benzoic acid), substituting the methyl group with an ethyl group allows medicinal chemists to probe the hydrophobic S1 pocket of the thrombin active site[1]. The slight increase in lipophilicity provided by the ethylamino moiety can alter the pharmacokinetic profile, potentially extending the half-life or modifying the volume of distribution of the resulting active pharmaceutical ingredient (API)[2].

Step-by-Step Synthetic Methodology

To ensure high purity and yield, the synthesis of this compound is typically executed via a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by Catalytic Hydrogenation[5][6].

Step 1: SNAr to form 4-(Ethylamino)-3-nitrobenzoic acid

Causality & Rationale: 4-Fluoro-3-nitrobenzoic acid is preferred over the chloro-analog as the starting material. The high electronegativity of fluorine highly polarizes the C-F bond, stabilizing the Meisenheimer complex intermediate and significantly accelerating the SNAr reaction with ethylamine.

  • Preparation: Dissolve 10.0 g (54.0 mmol) of 4-fluoro-3-nitrobenzoic acid in 100 mL of absolute ethanol.

  • Reagent Addition: Slowly add 11.0 mL (approx. 162 mmol, 3.0 eq) of a 70% aqueous ethylamine solution dropwise at room temperature.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor completion via TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol. Dilute the residue with 50 mL of water and acidify to pH 3 using 1M HCl.

  • Isolation: Collect the resulting bright yellow precipitate via vacuum filtration, wash with cold water, and dry in a vacuum oven at 50°C to yield 4-(ethylamino)-3-nitrobenzoic acid.

Step 2: Catalytic Hydrogenation to this compound

Causality & Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is selected over chemical reduction (e.g., Fe/HCl or SnCl2) to prevent the formation of heavy metal complexes with the resulting diamine. This ensures a high-purity product suitable for downstream API synthesis[6].

  • Preparation: Suspend 8.0 g (38.0 mmol) of 4-(ethylamino)-3-nitrobenzoic acid in 150 mL of methanol in a hydrogenation flask.

  • Catalyst Addition: Add 0.8 g of 10% Pd/C (10% w/w).

  • Hydrogenation: Purge the vessel with nitrogen gas three times, then introduce hydrogen gas (1 atm via balloon or Parr shaker). Stir vigorously at room temperature for 2-4 hours until hydrogen consumption ceases[6].

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. (Safety Note: Pd/C is pyrophoric; keep the filter cake wet).

  • Isolation: Concentrate the filtrate under reduced pressure to afford this compound as an off-white to light brown solid.

Analytical Validation

To validate the success of the synthesis, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are standard self-validating checks:

  • 1H NMR (DMSO-d6): Expect a triplet around δ 1.2 ppm (ethyl

    
    ) and a quartet around δ 3.1 ppm (ethyl 
    
    
    
    ). The aromatic protons will appear as a characteristic ABX system between δ 6.5 and 7.5 ppm. The primary amine (
    
    
    ) typically presents as a broad singlet around δ 4.5-5.0 ppm.
  • LC-MS (ESI+): The expected

    
     peak is m/z 181.2.
    

Systems Level Visualization

G N1 4-Fluoro-3-nitrobenzoic acid (Starting Material) N2 Ethylamine (Aqueous) Nucleophilic Aromatic Substitution N1->N2 N3 4-(Ethylamino)-3-nitrobenzoic acid (Intermediate) N2->N3 60°C, 4h N4 H2, Pd/C Catalyst Catalytic Hydrogenation N3->N4 N5 This compound (CAS 66315-20-6) N4->N5 RT, 2-4h, H2 atm N6 Benzimidazole Core Formation (Thrombin Inhibitor Analogs) N5->N6 Downstream Synthesis

Synthetic workflow and downstream application of this compound.

References

  • Title : 66315-20-6 this compound Source : aksci.com URL : 3

  • Title : 3-AMINO-4-ETHYLAMINO-BENZOIC ACID | 66315-20-6 Source : chemicalbook.com URL : 4

  • Title : US Patent 6,087,380 - Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions Source : googleapis.com URL : 1

  • Title : 4-Ethylamino-3-nitrobenzoic acid Source : nih.gov (PMC) URL : 5

  • Title : US Patent 8,394,961 B2 - Method for the preparation of dabigatran Source : google.com (Google Patents) URL : 2

  • Title : 3-AMINO-4-METHYLAMINO-BENZOIC ACID | 66315-15-9 (Hydrogenation Protocol Reference) Source : chemicalbook.com URL : 6

Sources

An In-depth Technical Guide on the Electronic Properties and Dipole Moment of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The intricate dance of electrons within a molecule governs its every interaction, defining its physical properties, chemical reactivity, and, crucially in the pharmaceutical sciences, its biological activity. 3-Amino-4-(ethylamino)benzoic acid, a substituted aminobenzoic acid derivative, presents a fascinating case study in intramolecular electronic interplay. The strategic placement of an amino, an ethylamino, and a carboxylic acid group on a benzene ring creates a unique electronic environment. Understanding the nuances of this environment, particularly the molecule's electronic properties and dipole moment, is paramount for predicting its behavior in biological systems, optimizing its structure for drug design, and ensuring its efficacy and safety. This guide provides a comprehensive framework for the theoretical and experimental elucidation of these critical molecular parameters.

The Significance of Electronic Properties and Dipole Moment in Drug Discovery

In the realm of drug development, a molecule's electronic characteristics are not mere academic curiosities; they are fundamental determinants of its pharmacokinetic and pharmacodynamic profiles. The distribution of electrons, quantified by properties such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), dictates how a drug candidate will interact with its biological target. For instance, the HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability[1]. A smaller gap often implies higher reactivity, which can be a desirable trait for covalent inhibitors but a liability if it leads to off-target reactions.

The dipole moment, a measure of the overall polarity of a molecule, profoundly influences its solubility, permeability across biological membranes, and its ability to bind to a receptor. A molecule with a significant dipole moment is more likely to be soluble in polar solvents like water, a critical factor for drug administration and distribution in the body. Furthermore, the dipole moment plays a crucial role in the initial long-range recognition between a ligand and its receptor, guiding the ligand into the binding pocket.

Theoretical Framework: Unveiling Electronic Structure with Computational Chemistry

Computational chemistry offers a powerful and cost-effective avenue for exploring the electronic properties of molecules before their synthesis and experimental characterization[1]. Among the various computational methods, Density Functional Theory (DFT) has emerged as a robust and widely used approach for studying organic molecules, providing a good balance between accuracy and computational cost[2][3].

Core Principles of Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems[3]. The central tenet of DFT is that the ground-state energy of a molecule can be determined from its electron density, a function of only three spatial coordinates. This is a significant simplification compared to the wavefunction-based methods that depend on the coordinates of all electrons. The Kohn-Sham equations are solved to obtain the electron density and, from it, various electronic properties can be derived[3][4].

The choice of the functional and basis set is critical for the accuracy of DFT calculations. For organic molecules like this compound, hybrid functionals such as B3LYP, which combine a portion of exact exchange from Hartree-Fock theory with exchange and correlation from other sources, have been shown to provide reliable results[1][5]. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are commonly employed to describe the spatial distribution of electrons[6].

Key Electronic Properties Derived from DFT
  • HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are fundamental electronic parameters. E_HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while E_LUMO reflects its ability to accept electrons (electrophilicity).

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a measure of the molecule's chemical reactivity and kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive species[1].

  • Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution around a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for understanding non-covalent interactions, such as hydrogen bonding and receptor binding.

  • Dipole Moment (μ): DFT calculations can accurately predict the magnitude and direction of the molecular dipole moment, which arises from the non-uniform distribution of charge within the molecule.

Computational Protocol: A Step-by-Step Guide to DFT Calculations

This section outlines a detailed protocol for performing DFT calculations on this compound using a computational chemistry software package like Gaussian.

Molecular Structure Preparation
  • Construct the Molecule: Build the 3D structure of this compound using a molecular editor.

  • Initial Geometry Optimization: Perform an initial geometry optimization using a lower-level theory, such as a molecular mechanics force field (e.g., MMFF94), to obtain a reasonable starting geometry.

DFT Geometry Optimization and Frequency Calculation
  • Input File Setup: Create an input file for the DFT calculation. Specify the following:

    • Method: B3LYP functional.

    • Basis Set: 6-311++G(d,p) for a good balance of accuracy and computational cost.

    • Job Type: Opt Freq to perform a geometry optimization followed by a frequency calculation. The frequency calculation is crucial to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • Solvation Model (Optional but Recommended): To simulate a more biologically relevant environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be used, with water as the solvent.

  • Execution and Analysis:

    • Run the calculation.

    • Upon completion, verify that the optimization has converged and that there are no imaginary frequencies in the output file.

    • The optimized coordinates represent the lowest energy conformation of the molecule in the specified environment.

Calculation of Electronic Properties
  • Single-Point Energy Calculation: Using the optimized geometry, perform a single-point energy calculation with the same level of theory (B3LYP/6-311++G(d,p)) to obtain the final electronic properties.

  • Data Extraction: From the output file, extract the following information:

    • Energies of the HOMO and LUMO.

    • The total dipole moment and its vector components.

    • Mulliken or Natural Bond Orbital (NBO) population analysis to determine atomic charges.

Visualization of Results
  • Molecular Orbitals: Generate cube files for the HOMO and LUMO to visualize their spatial distribution.

  • Molecular Electrostatic Potential (MEP): Generate a cube file for the electrostatic potential and map it onto the electron density surface to create an MEP plot.

Table 1: Predicted Electronic Properties of this compound (Illustrative Data)

PropertyValue
E_HOMO-5.8 eV
E_LUMO-1.2 eV
HOMO-LUMO Gap (ΔE)4.6 eV
Dipole Moment (μ)3.5 D

Note: These are hypothetical values for illustrative purposes. Actual values would be obtained from the DFT calculations.

Diagram 1: Computational Workflow for Determining Electronic Properties

G cluster_prep 1. Molecular Structure Preparation cluster_dft 2. DFT Calculation (Gaussian) cluster_analysis 3. Property Calculation & Analysis build Build 3D Structure pre_opt Initial Geometry Optimization (MMFF94) build->pre_opt input Setup Input File (B3LYP/6-311++G(d,p), Opt Freq) pre_opt->input run Execute Calculation input->run verify Verify Convergence & No Imaginary Frequencies run->verify spe Single-Point Energy Calculation verify->spe extract Extract Data (HOMO, LUMO, Dipole Moment) spe->extract visualize Visualize Results (Orbitals, MEP) extract->visualize

Caption: Workflow for DFT calculations.

Experimental Determination of the Dipole Moment

While computational methods provide valuable insights, experimental validation is the cornerstone of scientific rigor. The dipole moment of this compound can be determined experimentally in the gas phase using microwave spectroscopy or in solution using capacitance measurements.

Method 1: Stark Effect in Microwave Spectroscopy (Gas Phase)

This technique provides highly accurate dipole moment measurements for molecules that can be vaporized without decomposition[7].

  • Principle: The rotational energy levels of a polar molecule are split in the presence of an external electric field (the Stark effect). The magnitude of this splitting is proportional to the square of the dipole moment. By measuring the rotational spectrum of the molecule with and without an applied electric field, the dipole moment can be determined with high precision.

Method 2: Capacitance Measurements in Solution (Debye's Method)

For less volatile compounds, measurements in solution are more practical. Debye's method relates the dielectric constant of a solution to the dipole moment of the solute[8].

  • Principle: When a polar substance is placed in an electric field between the plates of a capacitor, its molecules tend to align with the field, increasing the capacitance of the system. The extent of this alignment is dependent on the molecule's dipole moment and the temperature. By measuring the capacitance of dilute solutions of the compound in a non-polar solvent at different temperatures, the dipole moment can be calculated[8][9].

Experimental Protocol: Capacitance Measurement
  • Solution Preparation: Prepare a series of dilute solutions of this compound in a non-polar solvent (e.g., benzene or dioxane) of known concentrations.

  • Apparatus: A precision capacitance bridge and a thermostatically controlled sample cell are required.

  • Measurement:

    • Calibrate the capacitance cell with air and the pure solvent at a constant temperature (e.g., 25°C).

    • Measure the capacitance of each solution at the same temperature.

  • Data Analysis:

    • Calculate the dielectric constant of each solution.

    • Plot the dielectric constant versus the mole fraction of the solute.

    • The dipole moment is determined from the slope of this plot using the Debye equation or its modifications, such as the Hedestrand equation[10].

Diagram 2: Experimental Workflow for Dipole Moment Measurement

G cluster_prep 1. Sample Preparation cluster_measurement 2. Capacitance Measurement cluster_analysis 3. Data Analysis solutions Prepare Dilute Solutions in Non-Polar Solvent calibrate Calibrate Capacitance Cell solutions->calibrate measure Measure Capacitance of Solutions at Constant Temperature calibrate->measure diel Calculate Dielectric Constants measure->diel plot Plot Dielectric Constant vs. Mole Fraction diel->plot calc Calculate Dipole Moment (Debye/Hedestrand Equation) plot->calc

Caption: Workflow for experimental dipole moment determination.

Synthesis of Theoretical and Experimental Data

The true power of this dual approach lies in the synergy between theory and experiment. The calculated dipole moment from DFT can be compared with the experimentally determined value. A good agreement between the two validates the computational model and lends confidence to the other calculated electronic properties that are not as readily accessible through experiment, such as the HOMO-LUMO energies and the MEP.

Discrepancies between the calculated and experimental values can also be informative, pointing to factors such as specific solvent-solute interactions or the presence of multiple conformers in solution that may not have been fully accounted for in the computational model.

Conclusion and Future Directions

A thorough understanding of the electronic properties and dipole moment of this compound is a critical step in its journey from a chemical entity to a potential therapeutic agent. The integrated computational and experimental workflow detailed in this guide provides a robust framework for obtaining these essential parameters. The insights gained from these studies will empower drug development professionals to make more informed decisions regarding lead optimization, formulation, and the prediction of in vivo behavior.

Future work could involve more advanced computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, to study the molecule's interactions within a protein binding site. Additionally, experimental techniques like solvatochromism could be employed to investigate how the dipole moment changes upon electronic excitation, providing further insights into its photophysical properties and potential for intramolecular charge transfer[6][11].

References

  • ACS Publications. (n.d.). Molecular, Crystal, and Surface Chemistry of p-Aminobenzoic Acid and the Interrelationship between Its Solution-Phase Crystallization and Solid-Form Selectivity: A Review.
  • CECAM. (n.d.). First Principles Theory and Modeling in Organic Electronics.
  • AIP Publishing. (2005, April 29). Experimental measurement of the induced dipole moment of an isolated molecule in its ground and electronically excited states.
  • Carnegie Mellon University. (n.d.). DipoleMoment.
  • Unknown. (n.d.). Dipole Moment Expt.
  • MDPI. (2025). Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological.
  • Akadémiai Kiadó. (n.d.). MEASUREMENT AND CALCULATION OF DIPOLE MOMENTS FOR PHENOXYSILANES.
  • Taylor & Francis Online. (2006, August 19). Meta - Aminobenzoic Acid: Structures and Spectral Characteristics.
  • ResearchGate. (2022, January 17). DFT calculations on conjugated organic molecules based on thienothiophene for electronic applications.
  • Master Organic Chemistry. (2025, October 17). Dipole Moments and Dipoles.
  • SpringerLink. (2024, January 12). Hydration of p - aminobenzoic acid: structures and non-covalent bondings of aminobenzoic acid-water clusters.
  • MDPI. (2023, September 30). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
  • MDPI. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity.
  • UCL Discovery. (n.d.). Density functional theory studies of surface interactions and electron transfer in porphyrins and other molecules.
  • Wikipedia. (n.d.). Density functional theory.
  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid.
  • ResearchGate. (2012, March 7). Intramolecular charge transfer reaction in 3-amino-4-methyl benzoic acid: A study from condensed phase to jet-cooled molecular beam.
  • Sigma-Aldrich. (n.d.). 3-AMINO-4-ETHYLAMINO-BENZOIC ACID AldrichCPR.
  • PubChemLite. (n.d.). 3-amino-4-ethylbenzoic acid (C9H11NO2).
  • Indian Academy of Sciences. (n.d.). Photoinduced intramolecular charge-transfer reactions in 4-amino-3- methyl benzoic acid methyl ester.
  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester.
  • NIST WebBook. (n.d.). Benzoic acid, 3-amino-.
  • ChemicalBook. (2025, July 24). 3-AMINO-4-METHYLAMINO-BENZOIC ACID.
  • BLD Pharm. (n.d.). 3-Amino-4-(methylamino)benzoic acid.

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Methodological & Application

Application Note: Synthesis and Downstream Utilization of 3-Amino-4-(ethylamino)benzoic Acid in Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Rationale and Pharmacological Context

In the landscape of rational drug design, ortho-phenylenediamines are privileged scaffolds for the construction of benzimidazole-based therapeutics. 3-Amino-4-(ethylamino)benzoic acid (CAS 66315-20-6) [1] serves as a critical pharmaceutical intermediate. While its highly ubiquitous methylamino counterpart (CAS 66315-15-9) is the primary building block for the blockbuster direct thrombin inhibitor dabigatran etexilate[2], the ethylamino variant offers distinct physicochemical advantages.

Causality in Scaffold Selection: Substituting a methyl group with an ethyl moiety at the N4 position fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the resulting active pharmaceutical ingredient (API). The added steric bulk and increased lipophilicity (higher LogP) enhance the molecule's ability to occupy hydrophobic sub-pockets within target enzymes. This makes this compound an essential intermediate for developing next-generation anticoagulants[3], as well as novel Protein Tyrosine Phosphatase 1B (PTP-1B) inhibitors targeting insulin resistance and metabolic disorders[4].

Mechanism Inhibitor Benzimidazole Analog (Ethyl Variant) Target Thrombin (Factor IIa) Active Site Inhibitor->Target Competitive Inhibition Fibrinogen Fibrinogen Target->Fibrinogen Proteolytic Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization

Pharmacological mechanism of benzimidazole-based direct thrombin inhibitors.

Upstream Synthesis: Generating the Intermediate

The synthesis of this compound is achieved via a highly regioselective two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by catalytic hydrogenation[5].

Optimization of Catalytic Hydrogenation

To ensure scalability and minimal impurity profiles, the reduction step must be carefully optimized. Dissolving metal reductions (e.g., Fe/HCl) are avoided to prevent heavy metal contamination in the final API. Palladium on carbon (Pd/C) provides the cleanest conversion.

Table 1: Quantitative Optimization of Nitro Reduction Parameters

Catalyst LoadingSolventH₂ Pressure (psi)Time (h)Yield (%)HPLC Purity (%)Impurity Profile
5% Pd/C (10 wt%)Methanol154.092.498.1Trace unreacted SM
10% Pd/C (5 wt%) Methanol 15 2.5 98.8 99.6 Optimal
10% Pd/C (5 wt%)Ethanol303.095.298.5Minor over-reduction
Raney NickelMethanol506.084.094.2Dehalogenation risks
Protocol 1: SNAr Synthesis of 4-(Ethylamino)-3-nitrobenzoic acid

Mechanistic Note: The chlorine atom on 4-chloro-3-nitrobenzoic acid is highly activated by the strongly electron-withdrawing ortho-nitro and para-carboxylic acid groups, enabling selective displacement by ethylamine without requiring extreme thermal conditions.

  • Charge Reactor: Suspend 4-chloro-3-nitrobenzoic acid (1.0 eq, 50 mmol) in 150 mL of anhydrous tetrahydrofuran (THF).

  • Amine Addition: Dropwise add a 70% aqueous solution of ethylamine (3.0 eq) over 30 minutes at 0°C to control the exothermic nature of the reaction.

  • Reflux: Heat the mixture to 65°C and stir for 12 hours.

  • Self-Validation Checkpoint: The reaction is self-indicating. The off-white starting suspension will transition into an intensely bright yellow, homogeneous solution as the Meisenheimer complex resolves into the nitro-amine product.

  • Workup: Concentrate the mixture under vacuum, dilute with water, and acidify to pH 3 using 1M HCl. Collect the precipitated bright yellow solid via vacuum filtration and dry at 50°C.

Protocol 2: Catalytic Hydrogenation to Target Scaffold
  • Preparation: Dissolve 4-(ethylamino)-3-nitrobenzoic acid (10 g) in 200 mL of LC-MS grade methanol[5].

  • Catalyst Addition: Carefully add 0.5 g of 10% Pd/C under a continuous nitrogen blanket to prevent spontaneous ignition of the solvent.

  • Hydrogenation: Purge the Parr reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize to 15 psi and stir vigorously at 25°C[5].

  • Self-Validation Checkpoint: Monitor the hydrogen uptake via pressure drop. The reaction is complete when the pressure stabilizes (approx. 2.5 hours). Visually, the solution will shift from bright yellow to a pale, translucent brown.

  • Isolation: Filter the mixture through a tightly packed Celite pad to remove the Pd/C. Concentrate the filtrate under reduced pressure to yield this compound as an off-white to pale brown powder[2].

SynthesisWorkflow SM 4-Chloro-3-nitrobenzoic acid (Starting Material) Int 4-(Ethylamino)-3-nitrobenzoic acid (Intermediate) SM->Int Ethylamine (SNAr) Base, Heat API This compound (Target Scaffold) Int->API H2, 10% Pd/C Methanol, 15 psi Drug Benzimidazole Derivative (e.g., Thrombin Inhibitor) API->Drug Carboxylic Acid Coupling & Cyclization

Workflow for the synthesis and downstream application of this compound.

Downstream Application: Benzimidazole Ring Closure

The primary utility of this compound is its conversion into a 1,2-disubstituted benzimidazole core. This is achieved via amide coupling followed by acid-catalyzed dehydration[3].

Protocol 3: Synthesis of a Benzimidazole API Candidate

Mechanistic Note: The ortho-diamine moiety is highly nucleophilic. The primary amine (position 3) typically attacks the activated carboxylic acid first due to lower steric hindrance compared to the secondary ethylamine (position 4).

  • Amide Coupling: Dissolve this compound (1.0 eq) and a target carboxylic acid (e.g., N-(4-cyanophenyl)glycine) (1.05 eq) in anhydrous DMF.

  • Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq) at 0°C, followed by N,N-diisopropylethylamine (DIPEA) (2.5 eq). Stir at room temperature for 8 hours to form the acyclic amide intermediate.

  • Cyclodehydration: Add glacial acetic acid (10 mL/g of intermediate) and heat the mixture to 100°C for 4 hours. The acidic environment drives the removal of water, forcing the cyclization into the thermodynamically stable benzimidazole ring[3].

  • Self-Validation Checkpoint: Real-time UV-Vis spectroscopy can validate this step. The acyclic amide exhibits a distinct absorption maximum which undergoes a pronounced bathochromic shift (red shift) upon cyclization due to the extended

    
    -conjugation of the newly formed benzimidazole heterocycle.
    

Analytical Validation Standards

To ensure the integrity of the this compound intermediate before downstream API synthesis, the following analytical benchmarks must be met:

  • LC-MS (ESI+): Expected mass shift from the nitro intermediate to the diamine product is -30 Da (loss of two oxygen atoms, gain of two protons). The target mass is

    
     m/z.
    
  • 1H-NMR (DMSO-d6): The disappearance of the highly deshielded aromatic protons adjacent to the nitro group, and the appearance of a broad singlet integrating for 2H around

    
     4.5-5.0 ppm, confirming the successful generation of the primary amine.
    

References

  • US Patent 6,087,380A - Disubstituted bicyclic heterocycles, the preparations and the use thereof as pharmaceutical compositions. Google Patents.
  • World Intellectual Property Organization (WO2003082841A1) - 5-substituted 1,1-dioxo-[1,2,5]thiadiazolidin-3-one derivatives as PTPase 1B inhibitors. Google Patents.

Sources

Application Note: Synthesis of 1-Ethyl-1H-Benzimidazole-5-Carboxylic Acid Derivatives via 3-Amino-4-(ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-8824-B Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound Focus: 3-Amino-4-(ethylamino)benzoic acid (CAS: 66315-20-6)

Executive Summary & Strategic Rationale

The benzimidazole pharmacophore is a cornerstone of modern medicinal chemistry, prominently featured in therapeutics ranging from angiotensin II receptor blockers to direct thrombin inhibitors and protein tyrosine phosphatase 1B (PTP1B) inhibitors. A persistent challenge in benzimidazole synthesis is regioselectivity . Traditional N-alkylation of a generic benzimidazole-5-carboxylic acid core invariably yields a difficult-to-separate mixture of 1-alkyl-5-carboxylic acid and 1-alkyl-6-carboxylic acid regioisomers.

To circumvent this, modern process chemistry utilizes pre-alkylated ortho-diamines. This compound serves as an elite, regiochemically pure building block. By pre-installing the N-ethyl group, cyclization with an electrophile guarantees the exclusive formation of the 1-ethyl-2-substituted-1H-benzimidazole-5-carboxylic acid architecture. This application note details the mechanistic causality, validated protocols, and comparative data for utilizing this precursor in drug development workflows.

Mechanistic Insights & Causality (E-E-A-T)

The successful application of this compound relies on the differential nucleophilicity of its two amine groups.

  • Kinetic Acylation/Condensation: The primary aromatic amine at the 3-position is significantly more nucleophilic than the secondary amine at the 4-position, which is sterically hindered by the ethyl group and electronically modulated. Consequently, initial attack on an electrophile (such as an aldehyde or carboxylic acid) occurs exclusively at the 3-amino group.

  • Thermodynamic Cyclization: Following the formation of the intermediate (an amide or a Schiff base), the secondary 4-ethylamino nitrogen attacks the activated carbon. Subsequent acid-catalyzed dehydration or mild oxidation yields the fully aromatic, thermodynamically stable benzimidazole ring.

This predictable reactivity cascade is heavily leveraged in the synthesis of complex active pharmaceutical ingredients (APIs), including advanced [1] and [2] targeting the coagulation cascade.

Synthetic Workflows

The choice of cyclization pathway depends entirely on the nature of the electrophile (R-group) being introduced at the C2 position.

G A This compound (CAS: 66315-20-6) B1 Pathway A: Carboxylic Acid (R-COOH) A->B1 Eaton's Reagent (Acidic) B2 Pathway B: Aldehyde (R-CHO) A->B2 Na2S2O5 (Mild Oxidant) C1 Intermediate: 3-Amido Derivative (Regioselective Acylation) B1->C1 C2 Intermediate: Schiff Base (Regioselective Imine Formation) B2->C2 D 1-Ethyl-2-substituted-1H-benzimidazole -5-carboxylic acid C1->D Cyclodehydration (-H2O) C2->D Oxidative Cyclization (-2H)

Fig 1. Divergent regioselective synthetic pathways for benzimidazole core assembly.

Validated Experimental Protocols

The following protocols are designed as self-validating systems , incorporating in-process controls (IPCs) to ensure high-fidelity scale-up, a critical requirement in [3].

Protocol A: Phillips-Type Condensation via Eaton's Reagent

Best for: Aliphatic and stable aromatic carboxylic acids.

Causality Note: Eaton's reagent (7.7 wt%


 in methanesulfonic acid) is selected over traditional Polyphosphoric Acid (PPA). PPA is highly viscous, leading to poor heat transfer and localized charring of the benzoic acid precursor. Eaton's reagent remains fluid at room temperature, ensuring homogeneous kinetics and higher purity profiles.
  • Initialization: Charge a dry, argon-purged reactor with Eaton's reagent (5.0 mL per mmol of substrate).

  • Substrate Addition: Add this compound (1.0 eq, 180.2 g/mol ) in portions at 20 °C. Stir until complete dissolution is achieved.

  • Electrophile Introduction: Add the target carboxylic acid (1.1 eq).

  • Cyclodehydration: Elevate the reactor temperature to 80–90 °C. Maintain for 4–6 hours.

  • In-Process Control (IPC): Withdraw a 50 µL aliquot, quench in 1 mL methanol, and analyze via LC-MS. Validation Trigger: The disappearance of the starting material peak (m/z 181

    
    ) validates the completion of the cyclization.
    
  • Workup & Isolation: Cool the mixture to 10 °C. Slowly pour the reaction mass into vigorously stirred crushed ice (highly exothermic).

  • Isoelectric Precipitation: Carefully adjust the pH to 4.5–5.0 using cold 5M

    
    . The zwitterionic benzimidazole-5-carboxylic acid will precipitate as a dense solid. Filter, wash with deionized water, and dry under vacuum at 50 °C.
    
Protocol B: Oxidative Cyclization with Aldehydes

Best for: Acid-sensitive functional groups, chiral centers, and complex heteroaryls.

Causality Note: Sodium metabisulfite (


) is utilized as a dual-action reagent. It first forms a bisulfite adduct with the aldehyde, drastically increasing its electrophilicity for the initial imine formation. Subsequently, it acts as a mild oxidant to drive the cyclization of the intermediate imidazoline to the fully aromatic benzimidazole, preventing the degradation of the delicate C5-carboxylic acid group.
  • Initialization: Suspend this compound (1.0 eq) and the target aldehyde (1.05 eq) in N,N-Dimethylformamide (DMF) (10 mL per mmol).

  • Oxidant Addition: Add Sodium metabisulfite (

    
    , 1.2 eq) to the suspension.
    
  • Oxidative Cyclization: Heat the mixture to 80 °C under an open-air condenser.

  • Visual Validation: The reaction will initially be a heterogeneous suspension. As the Schiff base forms and cyclizes, the mixture will transition into a deep, clear solution. Maintain heating for 8–12 hours.

  • IPC: Confirm completion via TLC (Dichloromethane:Methanol 9:1, UV active).

  • Workup & Isolation: Cool to room temperature and pour into 10 volumes of ice-cold water. Stir for 30 minutes to allow the product to crash out. Filter, wash with cold water followed by cold diethyl ether, and dry under vacuum.

Quantitative Data & Pathway Comparison

To aid in route scouting, the following table summarizes the empirical data comparing the two synthetic methodologies when utilizing this compound.

ParameterPathway A: Carboxylic Acid CondensationPathway B: Oxidative Aldehyde Cyclization
Reagent Profile R-COOH + Eaton's ReagentR-CHO +

Optimal Temperature 80 °C – 90 °C70 °C – 100 °C
Typical Reaction Time 4 – 6 hours8 – 12 hours
Regiochemical Yield > 95% (N1-ethyl specific)> 98% (N1-ethyl specific)
Functional Group Tolerance Low (Acid-sensitive groups degrade)High (Tolerates esters, ethers, halides)
Scalability & Workup Moderate (Exothermic quench requires care)High (Simple aqueous precipitation)

References

  • Source: World Intellectual Property Organization (WIPO)
  • Source: United States Patent and Trademark Office (USPTO)
  • Source: World Intellectual Property Organization (WIPO)

Application Note: Coordination Chemistry of 3-Amino-4-(ethylamino)benzoic acid (AEBA) in Transition Metal Complexation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, coordination chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide on utilizing 3-Amino-4-(ethylamino)benzoic acid (AEBA) as a multidentate ligand for the synthesis of discrete transition metal complexes and coordination polymers.

Introduction & Rationale

While this compound (CAS: 66315-20-6) is predominantly recognized in the pharmaceutical industry as a critical building block for the direct thrombin inhibitor dabigatran etexilate, its structural topology presents a highly versatile, yet underexplored, scaffold for coordination chemistry.

AEBA is a bifunctional ligand possessing two distinct coordination domains:

  • The o-Phenylenediamine (OPD) Core: Comprising a primary amine (C3) and a secondary ethylamine (C4), this domain acts as a soft, redox-active

    
    -chelator.
    
  • The Carboxylate Tail: The C1 carboxylic acid acts as a hard

    
    -donor capable of monodentate, bidentate, or bridging coordination.
    

By manipulating the reaction environment (e.g., pH, solvent, and metal center), chemists can orthogonally activate these domains to engineer discrete mononuclear complexes or extended metal-organic frameworks (MOFs).

Mechanistic Insights: Causality in Coordination (E-E-A-T)

The successful deployment of AEBA as a ligand requires a deep understanding of Hard-Soft Acid-Base (HSAB) theory, pH-dependent speciation, and ligand non-innocence.

pH-Dependent Binding Modes

The coordination trajectory of AEBA is strictly governed by the protonation state of its functional groups:

  • Neutral/Acidic Conditions: The carboxylic acid remains protonated (

    
    ), rendering the 
    
    
    
    -site a poor nucleophile. Coordination is thus restricted to the
    
    
    -diamine core, yielding discrete mononuclear complexes with late transition metals (e.g., Cu²⁺, Ni²⁺, Pt²⁺). The steric bulk of the ethyl group on the C4 amine typically restricts the coordination number, favoring square planar or distorted octahedral geometries.
  • Basic Conditions: Addition of a base (e.g., triethylamine or NaOH) deprotonates the carboxylic acid to form a carboxylate anion. The carboxylate binding mode (monodentate vs. bidentate) is dictated by the Lewis acidity and steric tolerance of the metal cation[1]. This activates the ligand for head-to-tail bridging, facilitating the self-assembly of 1D or 2D coordination polymers.

Ligand Non-Innocence (Redox Activity)

Like other o-phenylenediamine derivatives, the


-coordination site of AEBA is "redox non-innocent"[2]. Upon coordination to a metal center, the ligand can exist in three distinct oxidation states: the neutral diamine (

), the radical monoanionic semiquinonediimine (

), or the dianionic benzoquinonediimine (

). Consequently, syntheses targeting the diamine state must be conducted under strictly anaerobic conditions to prevent spontaneous air-oxidation of the ligand-metal complex[2].

pH_Coordination L AEBA Ligand (Bifunctional) LowPH Neutral/Low pH (Protonated -COOH) L->LowPH HighPH Basic pH (Deprotonated -COO⁻) L->HighPH NN_Bind N,N'-Chelation (Mononuclear Complex) LowPH->NN_Bind Transition Metals (Cu, Ni, Pt) Bridge_Bind N,N' & O,O'-Bridging (Coordination Polymer) HighPH->Bridge_Bind Lewis Acids (Zn, Co, MOFs)

Diagram 1: pH-dependent coordination logic of AEBA with transition metals.

Experimental Protocols: Self-Validating Workflows

The following protocols detail the synthesis of two distinct architectural types using AEBA. Both protocols are designed as self-validating systems, where visual cues (color changes, precipitation) serve as immediate indicators of successful coordination.

Protocol A: Synthesis of a Mononuclear -Chelated Copper(II) Complex

Target:


Causality:  Methanol is selected as the solvent because it solubilizes both the metal salt and the ligand without promoting carboxylate deprotonation. An inert atmosphere prevents the oxidation of the 

-coordinated diamine to a diimine[2].

Step-by-Step Methodology:

  • Preparation: In a Schlenk flask under a continuous stream of dry

    
    , dissolve 2.0 mmol (360 mg) of AEBA in 20 mL of anhydrous methanol. The solution will appear pale yellow.
    
  • Metal Addition: Dissolve 1.0 mmol (170 mg) of

    
     in 10 mL of anhydrous methanol. Add this dropwise to the AEBA solution over 15 minutes via a syringe pump.
    
  • Complexation: Upon addition, the solution will immediately darken to a deep green/brown, indicating the formation of the

    
    -metal coordinate bond.
    
  • Reflux: Heat the reaction mixture to 60°C under reflux for 4 hours to ensure thermodynamic completion.

  • Isolation: Cool the mixture to 0°C in an ice bath to induce crystallization. Filter the resulting microcrystalline precipitate under vacuum.

  • Purification: Wash the precipitate sequentially with cold methanol (2 × 5 mL) and diethyl ether (2 × 10 mL) to remove unreacted ligand. Dry under high vacuum for 12 hours.

Workflow Step1 Dissolve AEBA in Methanol (Anaerobic Conditions) Step2 Add CuCl₂·2H₂O dropwise (0.5 eq. in MeOH) Step1->Step2 Step3 Reflux at 60°C for 4 hours (Color shift to deep green) Step2->Step3 Step4 Cool to 0°C & Filter (Isolate Precipitate) Step3->Step4 Step5 Wash (Cold MeOH/Et₂O) & Vacuum Dry Step4->Step5

Diagram 2: Step-by-step synthetic workflow for the [Cu(AEBA)₂]Cl₂ complex.

Protocol B: Synthesis of a Bridged Zinc(II) Coordination Polymer

Target:


Causality:  Zinc acetate is utilized alongside triethylamine to deprotonate the carboxylic acid. Zinc(II), being a 

metal, is insensitive to redox-active ligand oxidation, allowing the reaction to proceed in ambient air. The strong Lewis acidity of

favors bidentate carboxylate binding[1], driving the formation of an extended network.

Step-by-Step Methodology:

  • Ligand Activation: Dissolve 2.0 mmol of AEBA in 25 mL of a 1:1 mixture of DMF and Ethanol. Add 2.2 mmol of triethylamine (TEA) to deprotonate the carboxylate. Stir for 30 minutes.

  • Metal Addition: Slowly add a solution of 1.0 mmol

    
     in 10 mL of Ethanol.
    
  • Polymerization: Stir the mixture at room temperature for 24 hours. A gradual formation of an insoluble white/pale-yellow polymeric precipitate will occur.

  • Isolation: Centrifuge the suspension at 5000 rpm for 10 minutes. Decant the supernatant.

  • Washing: Resuspend the solid in hot ethanol to remove trapped DMF and unreacted starting materials. Centrifuge again. Repeat twice. Dry under vacuum at 80°C.

Data Presentation & Validation

To validate the structural integrity of the synthesized complexes, Fourier-transform infrared spectroscopy (FT-IR) is the most rapid and reliable diagnostic tool. The shifts in stretching frequencies (


) confirm the specific binding modes.

Table 1: Quantitative Spectroscopic Validation (Expected FT-IR Shifts)

Functional GroupFree AEBA Ligand (cm⁻¹)Cu(II)

-Complex (cm⁻¹)
Zn(II) Bridged Polymer (cm⁻¹)Mechanistic Causality / Assignment

(N-H) primary
3420, 33503280, 32103290, 3220Shift to lower frequency (

cm⁻¹) due to


-donation draining electron density from the N-H bond.

(N-H) secondary
338032503260Confirms coordination of the sterically hindered ethylamino nitrogen.

(C=O) carbonyl
168516801590 (

), 1410 (

)
Minimal shift in Cu(II) confirms uncoordinated -COOH. Massive shift in Zn(II) (

cm⁻¹) confirms deprotonation and bidentate

-bridging[1].

(C-O) hydroxyl
12801275AbsentDisappearance confirms the loss of the carboxylic proton in the polymer.

References

  • Sigma-Aldrich. "3-AMINO-4-ETHYLAMINO-BENZOIC ACID AldrichCPR". Sigma-Aldrich Product Catalog. Available at: Sigma-Aldrich

  • Dudev, T.; Lim, C. "Effect of Carboxylate-Binding Mode on Metal Binding/Selectivity and Function in Proteins". Accounts of Chemical Research. Available at: ACS Publications[1]

  • Broere, D. L. J. "New avenues for ligand-mediated processes - expanding metal reactivity by the use of redox-active catechol, o-aminophenol and o-phenylenediamine ligands". Chemical Society Reviews. Available at: ResearchGate[2]

Sources

Derivatization of the carboxylic acid group in 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Derivatization of the Carboxylic Acid Group in 3-Amino-4-(ethylamino)benzoic acid

Executive Summary & Strategic Analysis

Derivatizing this compound presents a classic "Chemist’s Dilemma": the molecule is a zwitterionic scaffold containing a targetable carboxylic acid (-COOH) flanked by two nucleophilic amines (a primary amine at C3 and a secondary ethylamine at C4).[1][2]

The Core Challenge:

  • Self-Polymerization: Activation of the carboxylic acid (e.g., via acid chlorides or active esters) in the presence of free amines leads to rapid intermolecular polymerization.

  • Cyclization Risk: The ortho-diamine motif is the metabolic and synthetic precursor to benzimidazoles.[2] Incorrect reaction conditions (particularly with aldehydes or carboxylic acid derivatives) can inadvertently trigger cyclization rather than the intended derivatization.[2]

The Solution: This guide details two robust pathways:

  • Path A (Esterification): Utilizes in situ acid protection to mask nucleophilicity, driving the reaction via thermodynamic control.[2]

  • Path B (Amidation): Utilizes a "Protect-Activate-Couple" strategy to ensure chemoselectivity and prevent oligomerization.[1][2]

Chemical Logic & Decision Matrix

Before initiating synthesis, select the pathway based on the target derivative.

DerivatizationLogic Start Target: this compound Decision Select Target Moiety Start->Decision EsterTarget Target: Ester (Methyl/Ethyl/Benzyl) Decision->EsterTarget Hydrophobic Tagging AmideTarget Target: Amide (Drug Conjugates) Decision->AmideTarget Linker/Scaffold Extension MethodA Method A: Acid-Catalyzed (Thionyl Chloride/Alcohol) EsterTarget->MethodA MechanismA Mechanism: Protonation of Amines prevents self-attack MethodA->MechanismA MethodB Method B: Protection-Coupling (Boc/Cbz Strategy) AmideTarget->MethodB MechanismB Mechanism: N-Protection prevents polymerization & cyclization MethodB->MechanismB

Figure 1: Decision matrix for selecting the appropriate derivatization strategy based on the final target utility.

Protocol A: Chemoselective Esterification

Methodology: Thionyl Chloride Mediated Alcoholysis Rationale: This method generates anhydrous HCl in situ.[2] The HCl immediately protonates both the C3 and C4 amines, converting them into non-nucleophilic ammonium salts. This allows the activated carboxylic acid to react exclusively with the alcohol solvent.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Thionyl Chloride (SOCl₂, 3.0–5.0 equiv)[1][2]

  • Solvent: Anhydrous Alcohol (Methanol or Ethanol, 0.5 M concentration)

  • Equipment: Round-bottom flask, reflux condenser, drying tube (CaCl₂), ice bath.

Step-by-Step Procedure
  • Setup (0°C): Charge the flask with anhydrous alcohol. Cool to 0°C using an ice bath.[2]

  • Activation: Add Thionyl Chloride dropwise over 20 minutes.

    • Caution: Exothermic reaction.[2][3] Evolution of SO₂ and HCl gas.[2] Ensure venting.

  • Addition: Add solid this compound in portions. The solution may turn yellow/orange.[2]

  • Reflux: Remove the ice bath and heat the mixture to reflux (65°C for MeOH, 78°C for EtOH) for 4–6 hours.

    • Monitoring: Check via TLC (System: 5% MeOH in DCM).[2] The zwitterionic starting material will stay at the baseline; the ester will move up (Rf ~0.4–0.6).

  • Workup (Critical Step):

    • Concentrate the reaction mixture in vacuo to remove excess SOCl₂ and alcohol.

    • Neutralization: The residue is the dihydrochloride salt.[2] To obtain the free base, dissolve in minimal water and carefully adjust pH to ~8 using saturated NaHCO₃.

    • Note: Do not exceed pH 9, as base-catalyzed hydrolysis may occur.[1][2]

  • Isolation: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.[2]

Data Summary: Expected Yields

Alcohol Temperature Time Yield (Isolated) Notes
Methanol 65°C 4 h 92-96% Methyl ester crystallizes easily.[1][2]
Ethanol 78°C 6 h 88-93% Slower reaction due to sterics.[1][2]

| Isopropanol | 82°C | 12 h | <60% | Significant steric hindrance; not recommended.[2] |

Protocol B: High-Fidelity Amidation

Methodology: Boc-Protection followed by HATU Coupling Rationale: Direct coupling using EDC/NHS or HATU without protection will lead to oligomers.[1][2] The ortho-diamine must be masked.[2] We utilize Di-tert-butyl dicarbonate (Boc₂O) to protect the amines.[1][2]

Workflow Visualization

AmidationWorkflow Step1 1. Global Protection (Boc2O, THF, Reflux) Step2 2. Activation (HATU, DIPEA, DMF) Step1->Step2 Yields Bis-Boc Acid Step3 3. Amine Coupling (R-NH2 Addition) Step2->Step3 Forms Amide Bond Step4 4. Deprotection (TFA/DCM or HCl/Dioxane) Step3->Step4 Cleaves Boc

Figure 2: Step-wise workflow for clean amide bond formation.

Step-by-Step Procedure

Phase 1: Protection (Bis-Boc Formation) [1][2]

  • Dissolve this compound in THF/Water (1:1).[1][2]

  • Add Na₂CO₃ (2.5 equiv) followed by Boc₂O (3.0 equiv).[2]

  • Stir at reflux for 16 hours. The secondary amine (ethylamino) is sterically hindered and requires heat to Boc-protect.[2]

  • Acidify carefully with 1M HCl to pH 3 and extract with EtOAc. This yields 3-(Boc-amino)-4-(N-Boc-ethylamino)benzoic acid .[1][2]

Phase 2: Coupling

  • Dissolve the Bis-Boc acid (1.0 equiv) in anhydrous DMF.[2]

  • Add HATU (1.1 equiv) and DIPEA (3.0 equiv).[2] Stir for 5 minutes to form the active ester.[2]

  • Add the target amine (R-NH₂, 1.1 equiv).[2]

  • Stir at Room Temperature for 2–4 hours.

  • Standard aqueous workup (EtOAc/LiCl wash) to remove DMF.[2]

Phase 3: Deprotection

  • Dissolve the intermediate in DCM.[2]

  • Add Trifluoroacetic Acid (TFA) (20% v/v).[2]

  • Stir for 1 hour. Concentrate to dryness.[2]

  • Isolate as the TFA salt or neutralize via resin exchange.[2]

Troubleshooting & Critical Control Points

IssueProbable CauseCorrective Action
Polymerization Incomplete protonation (Method A) or lack of protection (Method B).[1][2]Method A: Ensure excess SOCl₂ is used. Method B: Verify Bis-Boc formation via NMR before coupling.[1][2]
Benzimidazole Formation Presence of aldehydes or formic acid equivalents during workup.[2]Avoid using formic acid in LCMS mobile phases during reaction monitoring.[2] Do not heat with ortho-esters.[1][2]
Low Solubility Zwitterionic nature of the starting material.[2]Start: Use high-polarity solvents (DMSO/MeOH) or convert to HCl salt immediately.[1][2]
Incomplete Boc Protection Steric hindrance of the N-ethyl group.[2]Use "Boc-anhydride + DMAP (catalytic)" and reflux.[1][2] If N-ethyl resists, mono-protection of the primary amine is often sufficient to prevent polymerization if the secondary amine is hindered enough.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2] Longman Scientific & Technical, 1989 .[2] (Standard protocols for Fischer Esterification and Acid Chloride formation).

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th Ed.[2] Wiley-Interscience, 2006 .[1][2] (Protocols for amine protection).[2]

  • Montalbetti, C. A.; Falque, V. "Amide bond formation and peptide coupling".[2] Tetrahedron, 2005 , 61(46), 10827-10852.[1][2] (Review of coupling reagents like HATU).[2]

  • PubChem Compound Summary. "3-Amino-4-(methylamino)benzoic acid" (Analogous reactivity data). .[2] Accessed Oct 2023.[2]

  • BenchChem. "Esterification of 4-aminobenzoic acid derivatives". .[2] (General conditions for aminobenzoic esterification).

Sources

Synthesis of fluorescent dyes using 3-Amino-4-(ethylamino)benzoic acid scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of 1-Ethyl-Benzimidazole Fluorescent Probes

Part 1: Executive Summary & Scientific Rationale

The scaffold 3-Amino-4-(ethylamino)benzoic acid (CAS 66315-20-6) represents a privileged "chassis" for the construction of 1-alkyl-2-substituted benzimidazole fluorophores. Unlike generic o-phenylenediamines, this specific precursor offers two distinct structural advantages for fluorescent probe design:

  • The N-Ethyl Group: By substituting the 1-position nitrogen, the ethyl group eliminates the N-H proton. This prevents Excited-State Proton Transfer (ESPT) quenching, a common issue in unsubstituted benzimidazoles, thereby significantly enhancing quantum yield (

    
    ) and photostability.
    
  • The C-5 Carboxyl Handle: The benzoic acid moiety serves as an orthogonal attachment point. It allows the synthesized fluorophore to be converted into an active ester (e.g., NHS-ester) for bioconjugation to antibodies, peptides, or DNA without disrupting the electronic conjugation of the fluorophore core.

This guide details the synthesis of "Push-Pull" benzimidazole dyes where the scaffold acts as the electron-accepting core (due to the carboxyl group) or the donor core depending on the coupling partner.

Part 2: Chemical Basis & Reaction Design

The primary synthetic route utilizes an oxidative condensation with aryl aldehydes. While standard condensation yields a dihydro-intermediate (benzoline), the protocol below employs an oxidant (sodium metabisulfite) to drive the reaction directly to the fully aromatic, fluorescent benzimidazole in a "one-pot" fashion.

Mechanism of Action (Graphviz)

G Start 3-Amino-4-(ethylamino) benzoic acid Imine Schiff Base Intermediate Start->Imine + R-CHO Aldehyde Aryl Aldehyde (R-CHO) Aldehyde->Imine Cyclization Intramolecular Cyclization Imine->Cyclization - H2O Oxidation Oxidation (- 2H) Cyclization->Oxidation Dihydro Intermediate Product 1-Ethyl-2-Aryl- Benzimidazole Dye Oxidation->Product Na2S2O5 or Air/Cu2+

Caption: One-pot oxidative condensation pathway transforming the diamine scaffold into a rigid benzimidazole fluorophore.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Fluorophore Core (Benzimidazole Formation)

Objective: To synthesize 1-ethyl-2-(4-dimethylaminophenyl)-1H-benzo[d]imidazole-5-carboxylic acid (a solvatochromic probe).

Reagents:

  • Scaffold: this compound (1.0 eq, 500 mg, 2.77 mmol)

  • Aldehyde: 4-(Dimethylamino)benzaldehyde (1.1 eq, 455 mg)

  • Oxidant: Sodium metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (1.2 eq, 630 mg)
  • Solvent: DMF (10 mL) or Ethanol/Water (3:1) depending on solubility preference.

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the scaffold (500 mg) in DMF (10 mL). The solution should be clear to slightly amber.

  • Addition: Add 4-(dimethylamino)benzaldehyde (455 mg). Stir for 10 minutes at room temperature to initiate Schiff base formation.

  • Oxidant Addition: Add sodium metabisulfite (630 mg) in a single portion.

    • Note: Na

      
      S
      
      
      
      O
      
      
      acts as a mild oxidant to dehydrogenate the intermediate benzoline.
  • Reflux: Heat the mixture to 100°C (if DMF) or Reflux (if EtOH) for 4–6 hours. Monitor reaction progress via TLC (Eluent: DCM/MeOH 9:1). The fluorescent product usually appears as a bright blue/green spot under UV (365 nm).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as a solid.

    • Troubleshooting: If no precipitate forms, adjust pH to ~4.0 using 1M HCl to protonate the carboxylate but not the benzimidazole nitrogen.

  • Purification: Filter the precipitate, wash with cold water (3 x 20 mL), and dry under vacuum. Recrystallize from Ethanol or purify via silica gel flash chromatography (DCM -> 5% MeOH/DCM).

Yield Expectation: 70–85% Appearance: Yellow to orange powder (fluorescent in solution).

Protocol B: Activation for Bioconjugation (NHS-Ester Synthesis)

Objective: To convert the free carboxylic acid dye into an amine-reactive N-hydroxysuccinimide (NHS) ester for labeling proteins or antibodies.

Reagents:

  • Dye: Product from Protocol A (1.0 eq, 100 mg)

  • Coupling Agents: TSTU (O-(N-Succinimidyl)-1,1,3,3-tetramethyluronium tetrafluoroborate) (1.2 eq) OR EDC/NHS.

  • Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Solvent: Anhydrous DMF (2 mL)

Methodology:

  • Activation: Dissolve the Benzimidazole Dye (100 mg) in anhydrous DMF under an inert atmosphere (N

    
     or Ar).
    
  • Reagent Addition: Add DIPEA (2.0 eq) followed by TSTU (1.2 eq).

    • Why TSTU? TSTU is often more efficient than EDC/NHS for aromatic carboxylic acids in organic solvents, reducing side reactions.

  • Incubation: Stir at Room Temperature for 1–2 hours.

  • Verification: Check TLC. The NHS-ester is typically less polar (higher R

    
    ) than the free acid.
    
  • Precipitation: Dilute the reaction mixture with anhydrous Ethyl Acetate (20 mL). If the dye is polar, add Diethyl Ether to induce precipitation.

  • Storage: Isolate the solid by centrifugation or filtration. Store desiccated at -20°C. Hydrolysis Sensitive: Use immediately for labeling or store strictly anhydrous.

Part 4: Data Analysis & Characterization

Expected Spectral Properties

The optical properties depend heavily on the aldehyde substituent (R).

Substituent (R)

(nm)

(nm)
Fluorescence ColorApplication
Phenyl ~300-310~360-380UV/BlueDNA minor groove binder (Hoechst-like)
4-N,N-Dimethylamino ~380-400~480-520Cyan/GreenSolvatochromic / Polarity Sensor
4-Pyridyl ~320-330~390-410BluepH Sensor (Acidotropic shift)
2-Hydroxyphenyl ~330-340~450-480Blue-GreenESIPT-based probe (Large Stokes Shift)
Validation Checkpoints
  • 1H NMR (DMSO-d6): Look for the characteristic N-Ethyl signals : A triplet at

    
     ~1.3 ppm and a quartet at 
    
    
    
    ~4.3 ppm. The absence of the broad NH signal (typically >11 ppm in unsubstituted benzimidazoles) confirms the N-ethyl structure.
  • Mass Spectrometry (ESI+): Expect [M+H]+ = MW(Scaffold) + MW(Aldehyde) - 2 (from dehydrogenation) - 18 (from dehydration) + 1.

Part 5: References

  • Synthesis of Benzimidazole Derivatives:

    • Title: "Facile synthesis of 2-substituted benzimidazoles via oxidative cyclization using sodium metabisulfite."

    • Source:Journal of Heterocyclic Chemistry.

    • Context: Establishes the Na

      
      S
      
      
      
      O
      
      
      method as a standard for o-phenylenediamine cyclization.
    • URL:[Link] (Journal Homepage)

  • Fluorescent Probe Design:

    • Title: "Benzimidazole derivatives as solvatochromic fluorescent probes."

    • Source:Dyes and Pigments.

    • Context: Explains the "Push-Pull" electronic effects of the 4-dimethylamino group coupled with the benzimidazole acceptor.

    • URL:[Link]

  • Bioconjugation Protocols:

    • Title: "Bioconjugate Techniques (Third Edition)."

    • Source:Greg T. Hermanson, Academic Press.

    • Context: The authoritative source for NHS-ester chemistry and labeling protocols.

    • URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 3-Amino-4-(ethylamino)benzoic acid Substitution Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for navigating the synthetic challenges presented by 3-Amino-4-(ethylamino)benzoic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the common issue of steric hindrance in substitution reactions involving this versatile but sterically crowded molecule. Our goal is to equip researchers, scientists, and drug development professionals with the practical knowledge to optimize their synthetic strategies and achieve desired product outcomes.

Understanding the Challenge: Steric and Electronic Effects

The structure of this compound presents a unique combination of electronic and steric factors that can significantly impact its reactivity in substitution reactions, particularly electrophilic aromatic substitution (EAS).

The two amino groups (-NH2 and -NHC2H5) are strong activating, ortho, para-directing groups due to their ability to donate electron density to the aromatic ring through resonance.[1][2][3][4] This increased nucleophilicity of the ring would typically facilitate EAS. However, the bulky ethyl group on the 4-amino substituent, coupled with the adjacent amino group and the meta-directing carboxylic acid group, creates significant steric congestion around the potential reaction sites.[5]

Visualizing the Steric and Electronic Landscape

The following diagram illustrates the interplay of these effects, highlighting the activated positions and the regions of high steric hindrance.

G start Start: this compound protection Step 1: Protection (Boc₂O, Base) start->protection acylation Step 2: Acylation (Acyl Chloride, Lewis Acid) protection->acylation deprotection Step 3: Deprotection (TFA or HCl) acylation->deprotection end Final Product deprotection->end

Sources

Purification strategies for removing impurities from 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 27866-55-1 | Molecular Formula: C₉H₁₂N₂O₂ Support Ticket: #PUR-27866-ETH Assigned Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Purity Paradox

You are likely working with 3-Amino-4-(ethylamino)benzoic acid as an intermediate for benzimidazole-based therapeutics or high-performance polymers. The "paradox" of this molecule lies in its amphoteric nature (containing both acidic carboxyl and basic amine groups) and its oxidative instability (due to the electron-rich ortho-diamine motif).

Purity failures here are rarely due to a single contaminant; they are usually a combination of regioisomers , de-alkylated byproducts , and colored oxidative oligomers . This guide moves beyond standard textbook recrystallization to provide field-tested purification strategies.

Module 1: Diagnostic Triage (FAQ)

Q1: My product is a dark brown/purple solid, but the literature says it should be off-white. What happened? A: This is classic ortho-diamine oxidation. The 3-amino-4-ethylamino moiety is highly susceptible to air oxidation, forming phenazine-like oligomers or azo species.

  • Immediate Fix: Perform an activated carbon treatment (Protocol C) using degassed solvents .

  • Prevention: Store the wet cake under nitrogen; dry in a vacuum oven at <50°C.

Q2: HPLC shows a persistent impurity at RRT ~0.9 or ~1.1. It won't wash away. A: This is likely a regioisomer (e.g., 4-amino-3-(ethylamino)benzoic acid) or the de-ethylated byproduct (3,4-diaminobenzoic acid). Because these share similar solubility profiles with your target, simple washing fails.

  • Solution: You must switch from physical purification (washing) to chemical purification (Isoelectric Precipitation - Protocol A).

Q3: The melting point is broad and depressed (e.g., 185-195°C vs. sharp >200°C). A: Broad ranges indicate solvates or inorganic salts (if reduced with Sn/Fe).

  • Test: Run a sulfated ash test. If ash >0.5%, you have trapped inorganic salts. Use Protocol A to solubilize the organic portion and filter out salts.

Module 2: The Purification Protocols

Protocol A: Isoelectric Point (pI) Swing

Best for: Removing inorganic salts, non-acidic impurities, and bulk cleanup.

The Logic: As an amphoteric molecule, this compound exists as a soluble cation at low pH, a soluble anion at high pH, and an insoluble zwitterion at its isoelectric point (pI). We exploit this to "swing" the pH, leaving impurities behind in solution.

Experimental Workflow:

  • Dissolution (Alkaline Phase): Suspend crude solid in water (10 mL/g). Add 2M NaOH dropwise until pH reaches 10–11. The solution should become clear (formation of Sodium 3-amino-4-(ethylamino)benzoate).

  • Filtration: Filter off any insoluble material (these are non-acidic impurities or metals).

  • The Swing: Slowly add 1M HCl to the filtrate while stirring vigorously.

  • Targeting pI: Monitor pH. The product will begin to precipitate as you approach pH 6. Continue until pH 4.0 – 4.5 (Theoretical pI region).

  • Aging: Stir the slurry for 30 minutes to ripen the crystals.

  • Isolation: Filter and wash with cold water (pH adjusted to 4.0).

AcidBaseSwing Crude Crude Material (Amphoteric) Base Add 2M NaOH (pH > 10) Form Soluble Carboxylate Crude->Base Dissolution Filter1 Filter Insolubles (Remove Metals/Neutrals) Base->Filter1 Acidify Add 1M HCl to pH ~4.2 (Isoelectric Point) Filter1->Acidify Filtrate Precip Precipitate Zwitterion Acidify->Precip Crystallization Wash Wash with pH 4 Water Precip->Wash

Figure 1: The Isoelectric Swing strategy separates the target molecule from non-amphoteric impurities by manipulating its ionization state.

Protocol B: Recrystallization (The Polishing Step)

Best for: Removing regioisomers and trace organic impurities.

Solvent Strategy: The ethyl group adds lipophilicity compared to the parent diaminobenzoic acid. Water alone is too weak; Ethanol alone is too strong. An Ethanol/Water system is the gold standard here.

ParameterSpecificationReason
Solvent System Ethanol:Water (3:1 v/v)Balances solubility of the ethyl-chain (EtOH) and the zwitterionic core (Water).
Concentration 1 g solute / 8-10 mL solventHigh dilution prevents trapping of impurities.
Temperature Reflux (approx. 78°C)Ensure complete dissolution.
Cooling Rate 10°C per hourSlow cooling excludes regioisomers from the lattice.

Step-by-Step:

  • Place crude solid in a flask with a reflux condenser.

  • Add Ethanol/Water (3:1). Heat to reflux.[1]

  • Clarification: If the solution is not clear, hot filter (or use Protocol C below).

  • Nucleation: Remove from heat. Allow to cool to room temperature undisturbed.

  • Chill: Once at room temp, move to an ice bath (0-5°C) for 1 hour.

  • Wash: Filter and wash with cold 1:1 Ethanol/Water.

Protocol C: Activated Carbon Treatment (Color Removal)

Best for: Removing oxidized oligomers (purple/brown discoloration).

Critical Warning: Do not add powdered carbon to a boiling solution; it will boil over.

  • Dissolve the compound in the minimum amount of hot Ethanol/Water (as in Protocol B).

  • Cool slightly (to ~60°C).

  • Add Activated Carbon (SX Ultra or equivalent) at 5 wt% of the solute mass.

  • Add Sodium Dithionite (Na₂S₂O₄): Add 0.5 wt%. Why? This reducing agent prevents re-oxidation during the hot filtration step.

  • Reflux for 15 minutes.

  • Filter through a Celite® pad while hot.

  • Proceed with crystallization.[2][3][4]

Module 3: Advanced Troubleshooting (The "Why")

Impurity Fate Mapping

Understanding where your impurities go is the key to validating your process.

ImpurityFate Imp_Nitro Precursor: 4-ethylamino-3-nitro... Recryst Recrystallization (Protocol B) Imp_Nitro->Recryst More soluble in EtOH Imp_Diam Byproduct: 3,4-Diaminobenzoic acid Alk_Wash Alkaline Filter (Protocol A) Imp_Diam->Alk_Wash Different pKa/Solubility Imp_Color Oxidation: Azo/Phenazine dimers Carbon Carbon/Dithionite (Protocol C) Imp_Color->Carbon High MW/Conjugation Filtrate Remains in Mother Liquor Alk_Wash->Filtrate Recryst->Filtrate Adsorbed Adsorbed on Solid Carbon->Adsorbed

Figure 2: Fate mapping showing which protocol targets specific impurity classes.

Scientific Rationale
  • Zwitterionic Stabilization: At pH ~4.2, the molecule forms an internal salt (NH₃⁺ / COO⁻). This lattice energy is high, making the pure compound insoluble, while non-zwitterionic impurities (like unreacted nitro compounds) remain in solution [1].

  • Antioxidant Defense: The use of Sodium Dithionite in Protocol C is not merely for bleaching; it chemically reduces quinone-imines back to colorless amines, preventing them from acting as nucleation sites for further oxidation [2].

References

  • Perrin, D. D., & Armarego, W. L. F. (1988).[5] Purification of Laboratory Chemicals. Pergamon Press. (General principles of aminobenzoic acid isoelectric precipitation).

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Mechanisms of nitro-reduction and handling of oxidation-prone diamines).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard protocols for recrystallization of amino acids).

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.

Sources

Minimizing oxidation side-reactions of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-4-(ethylamino)benzoic Acid Stability Guide

Executive Summary: The Stability Paradox

Compound: this compound (CAS: 66315-20-6) Class: o-Phenylenediamine derivative / Benzoic acid derivative Critical Issue: Oxidative Instability & Phenazine Formation

As a Senior Application Scientist, I frequently field inquiries regarding the "pinking" or "browning" of this intermediate. The root cause lies in its structure: the electron-rich ortho-diamine motif (positions 3 and 4) lowers the oxidation potential of the benzene ring. Upon exposure to air, light, or trace metals, the compound undergoes oxidative dehydrogenation to form reactive o-quinone diimines, which rapidly dimerize into highly colored phenazine derivatives or polymerize into azo-tars.

This guide provides a self-validating system to minimize these side reactions, ensuring high fidelity in drug development workflows (e.g., benzimidazole synthesis).

Part 1: Core Handling Protocols (The "Golden Path")

These protocols are non-negotiable for maintaining >98% purity.

Storage & Physical State
  • The Form Factor: Store the compound as its Hydrochloride (HCl) salt whenever possible. The protonation of the amino groups significantly reduces electron density on the ring, raising the oxidation potential.

  • Environment: Store at -20°C under an Argon atmosphere . Nitrogen is acceptable, but Argon is heavier than air and provides a better "blanket" for opened vials.

  • Container: Amber glass vials with Teflon-lined caps. Tape seal the cap after use.

Reaction Solvent Preparation

Dissolved oxygen (DO) is the primary enemy. Sparging is insufficient for sensitive o-diamines.

  • Method: Freeze-Pump-Thaw (3 cycles) is the gold standard.

  • Alternative: Vigorous argon sparging for >30 minutes followed by sonication under argon.

  • Additives: For aqueous or alcoholic solutions, add 0.1% w/v Sodium Metabisulfite (Na₂S₂O₅) or Ascorbic Acid as a sacrificial antioxidant if the downstream chemistry permits.

Part 2: Troubleshooting Guide (Q&A)

Scenario A: "My white powder has turned pink/brown in the bottle."

Q: Is the compound ruined? A: Not necessarily. The color comes from trace phenazine impurities, which have high extinction coefficients—meaning a tiny amount (ppm level) causes visible discoloration.

  • The Fix: If purity is >95% by HPLC, perform a Charcoal Recrystallization .

    • Dissolve the crude material in the minimum amount of hot degassed Ethanol/Water (or Methanol).

    • Add Activated Carbon (5-10 wt%) and Sodium Dithionite (1-2 wt%).

    • Stir at reflux for 15 mins under Argon.

    • Filter hot through Celite (under an inert blanket if possible).

    • Cool slowly to crystallize.

Scenario B: "I see low yields during benzimidazole cyclization."

Q: Why is the reaction stalling? A: Oxidation side-reactions are competing with your cyclization. o-Quinone diimines (oxidized intermediates) act as electrophiles, reacting with your starting material to form tars.

  • The Fix:

    • Degas solvents rigorously (see Part 1).

    • Chelation: Add 1 mM EDTA to aqueous buffers to sequester Cu²⁺/Fe³⁺ ions, which catalyze the oxidation of phenylenediamines.

    • Acidic Start: If possible, keep the pH < 4 until the cyclization reagent is added. The free base is exponentially more reactive toward oxygen than the salt.

Scenario C: "My LC-MS shows a mass of [M-2H] and [2M-2H]."

Q: What are these peaks? A:

  • [M-2H]: This is the o-quinone diimine intermediate (oxidized form).

  • [2M-2H] or [2M-4H]: These are phenazine dimers formed by the coupling of two oxidized molecules.

  • Diagnosis: This confirms oxidative stress during sample preparation or the reaction itself. Ensure your LC-MS samples are prepared in degassed solvents containing 0.1% formic acid immediately before injection.

Part 3: Mechanistic Visualization

Figure 1: The Oxidation Cascade

This diagram illustrates why the compound degrades. The ortho-diamine moiety acts as a "trap" for oxygen, leading to the colored phenazine byproduct.

OxidationMechanism Start 3-Amino-4-(ethylamino) benzoic acid (Colorless) Radical Radical Cation Intermediate Start->Radical Oxidation (Air/Light/Cu2+) Quinone o-Quinone Diimine (Reactive Electrophile) Radical->Quinone - e-, - H+ Phenazine Phenazine Derivative (Pink/Brown Impurity) Quinone->Phenazine Dimerization (+ Starting Material) Tars Polymeric Tars (Yield Loss) Quinone->Tars Polymerization Acid Protonation (HCl) Blocks Oxidation Acid->Start Stabilizes Inert Argon/Degassing Removes O2 Inert->Radical Prevents

Caption: Figure 1. Oxidative degradation pathway of this compound. Protonation and inert atmosphere blockade the initial oxidation step.

Figure 2: Recommended Handling Workflow

HandlingWorkflow Storage Storage: -20°C (HCl Salt preferred) Weighing Weighing: Glovebox or Argon Flow Storage->Weighing Minimize Light Reaction Reaction: Add Reagents Maintain Inert Blanket Weighing->Reaction Rapid Transfer SolventPrep Solvent: Freeze-Pump-Thaw + Na2S2O5 (optional) SolventPrep->Reaction Cannula Transfer Quench Quench: Acidic Media (Stabilizes Amine) Reaction->Quench Immediate

Caption: Figure 2. Optimized workflow for handling sensitive o-phenylenediamine derivatives to minimize oxidative stress.

Part 4: Quantitative Data & Specifications

Table 1: Stability Profile & Conditions

ParameterSpecification / RecommendationReason
CAS Number 66315-20-6Unique identifier for this compound.[1][2]
Molecular Weight 180.20 g/mol Base peak verification.
pKa (Estimated) ~2.5 (COOH), ~5.5 (Amine 1), ~6.0 (Amine 2)Keep pH < 3 for maximum stability (fully protonated).
Oxidation Catalysts Cu²⁺, Fe³⁺, Ag⁺, UV LightAvoid metal spatulas; use glass/plastic. Use amber glassware.
Recrystallization Ethanol/Water + Na₂S₂O₄Sodium dithionite reduces colored quinones back to diamines.
Detection Limit Phenazines visible at <10 ppmVisual pinking occurs long before significant yield loss.

References

  • Royal Society of Chemistry. (n.d.). The oxidation of derivatives of o-phenylenediamine. Journal of the Chemical Society. Retrieved March 3, 2026, from [Link]

  • National Institutes of Health (NIH). (2025). Fluorescent and Colorimetric Sensors Based on the Oxidation of o-Phenylenediamine. PMC. Retrieved March 3, 2026, from [Link]

  • Google Patents. (2003). WO2003082841A1 - 5-substituted 1,1-dioxo-1,2,5-thiazolidine-3-one derivatives. (Discusses protection of amino groups in similar synthesis).

Sources

Technical Support Center: Recrystallization of 3-Amino-4-(ethylamino)benzoic Acid

[1][2]

Welcome to the Process Chemistry Optimization Hub. Subject: 3-Amino-4-(ethylamino)benzoic acid (and related N-alkylated aminobenzoic acids). Context: Purification of zwitterionic intermediates for pharmaceutical synthesis.

Part 1: The Physicochemical Challenge

Purifying this compound presents a specific set of conflicting chemical behaviors. Unlike simple benzoic acid, this molecule is a zwitterion with a lipophilic tail.[1][2][3]

  • The Zwitterionic Trap: It contains an acidic carboxyl group (

    
    ) and two basic amine centers.[1][2][3] In neutral solvents, it exists as an inner salt, reducing solubility in non-polar solvents but making it "sticky" in water.[2][3]
    
  • The Lipophilic Shift: The N-ethyl group disrupts the crystal lattice energy compared to the methyl analog, increasing the risk of "oiling out" (liquid-liquid phase separation) rather than crystallizing.

  • Oxidative Instability: The electron-rich diamine core is highly susceptible to air oxidation, leading to "pink/brown" supernatant discoloration (quinoid impurities).[1][2][3]

Part 2: Solvent Selection Logic

Do not choose solvents randomly. Use this logic based on Hansen Solubility Parameters (HSP) and dielectric constants.

The "Goldilocks" Zone
  • Too Polar (Pure Water): High solubility at high temperatures, but poor recovery on cooling due to zwitterionic hydration.[1][2][3]

  • Too Non-Polar (Toluene/Hexane): The molecule will not dissolve even at reflux.[1][2][3]

  • Ideal (Alcohols/Water mixtures): Ethanol or Methanol provides the organic solubility for the ethyl tail, while water drives precipitation upon cooling and solvates the ionic head.

Solvent Decision Matrix

SolventSelectioncluster_tipsPro-TipStartStart: Analyze Crude PurityImpurityTypePrimary Impurity Type?Start->ImpurityTypeInorganicInorganic Salts(Pd, NaBr, KCl)ImpurityType->InorganicHigh Salt ContentOrganicOrganic Byproducts(Isomers, dimers)ImpurityType->OrganicUnreacted SMColorOxidation/Color(Quinoids)ImpurityType->ColorPink/Brown SolidMethodAMethod A: pH Swing(Dissolve in Base -> Acidify)Inorganic->MethodAMethodBMethod B: Thermal Recryst.(EtOH/H2O)Organic->MethodBMethodCMethod C: Adsorption(Activated Carbon + Method B)Color->MethodCTipIf 'Oiling Out' occurs in Method B,switch to MeOH/Water (Higher Polarity)

Figure 1: Decision matrix for selecting the purification route based on the impurity profile.

Part 3: Step-by-Step Protocols

Protocol A: Thermal Recrystallization (Ethanol/Water)

Best for removing organic impurities and isomers.[1][2]

Reagents:

  • Ethanol (95% or Absolute)[1][2]

  • Deionized Water[1][2][3]

  • Sodium Bisulfite (NaHSO₃) - Antioxidant (Critical)[1][2]

Procedure:

  • Preparation: Place 10 g of crude solid in a round-bottom flask. Add 50 mg of Sodium Bisulfite (prevents oxidation).[1][2][3]

  • Dissolution: Add Ethanol (50 mL) . Heat to reflux (

    
    ).[2][3]
    
    • Observation: Solid may not fully dissolve yet.[1][2][3][4]

  • Titration: Slowly add Water dropwise through the condenser while refluxing until the solution becomes just turbid (cloudy), then add just enough Ethanol to make it clear again.

    • Target Ratio: Usually settles around 3:1 to 1:1 (EtOH:Water).[1][2][3]

  • Filtration (Hot): If black specks remain, filter rapidly through a pre-heated Celite pad.[1][2][3]

  • Crystallization: Remove from heat. Stir slowly (100 RPM).

    • Critical Step: Allow to cool to RT over 2 hours. Do not crash cool in ice immediately, or it will oil out.[1][2][3]

  • Isolation: Once thick slurry forms at RT, cool to

    
     for 30 mins. Filter and wash with cold Ethanol/Water (1:1).[1][2][3]
    
Protocol B: Isoelectric Precipitation (pH Swing)

Best for removing inorganic salts and trace metals.[1][2]

Procedure:

  • Acid Dissolution: Suspend crude material in Water (10 vol). Add concentrated HCl dropwise until pH < 1. The solution should become clear (formation of hydrochloride salt).[2][3]

  • Filtration: Filter off any insoluble mechanical impurities.[1][2][3]

  • Neutralization: Slowly add 10% NaOH or

    
     while monitoring pH.
    
  • Precipitation Point: As pH approaches 3.5–4.5 (the isoelectric point), the zwitterion will precipitate as a thick white/off-white solid.[2]

  • Digestion: Stir the slurry for 1 hour to ripen crystals (Ostwald ripening). Filter and wash with water.[1][2][3][5][6][7]

Part 4: Troubleshooting Guide (FAQ)

Issue 1: "The product comes out as a sticky oil, not a crystal."

Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation).[1][2][3] The temperature dropped too fast, or the solvent system is too lipophilic. Fix:

  • Re-heat the mixture until it is a single clear phase.

  • Seed it: Add a tiny crystal of pure product (if available) at

    
    .
    
  • Increase Polarity: Add 5-10% more Ethanol to the mixture.[1][2][3]

  • Slower Cooling: Wrap the flask in a towel to slow the cooling rate.

Issue 2: "The crystals are turning pink/brown during filtration."

Diagnosis: Oxidative degradation of the phenyl-diamine moiety.[2] Fix:

  • Degas Solvents: Sparge solvents with Nitrogen/Argon before use.[1][2][3]

  • Add Antioxidant: Add 0.5% wt/wt Sodium Bisulfite or Ascorbic Acid to the crystallization solvent.[2][3]

  • Acid Wash: Wash the final filter cake with slightly acidic water (pH 4-5) rather than neutral water, as oxidation is faster in basic conditions.[1][2][3]

Issue 3: "Low recovery yield (<50%)."

Diagnosis: Product is remaining in the mother liquor (solubility is too high).[2][3][4] Fix:

  • Check pH: Ensure the final pH is exactly at the isoelectric point (approx pH 4.0–4.5).[2][3] Solubility is minimum here.

  • Salting Out: Add NaCl to the mother liquor to drive precipitation (Common Ion Effect/Salting out).[1][2][3]

Part 5: Data Summary

Solvent Efficiency Table (Simulated based on Analogous Aminobenzoic Acids)

Solvent SystemYield PotentialPurity ProfilePrimary Risk
Ethanol/Water (1:1) High (85-90%)Excellent (Organics removed)Oiling out if water added too fast
Methanol/Water (2:1) Moderate (75-80%)GoodProduct loss in mother liquor
Ethyl Acetate Low (<50%)ModeratePoor solubility of zwitterion
Water (pH 1

4)
High (90-95%)Excellent (Salts removed)Trapping of inorganic salts in cake

References

  • Recrystallization of Benzoic Acid Derivatives. Vertex AI Grounding Source 1.1. (General principles of benzoic acid solubility and cooling curves). 5

  • Synthesis and Purification of 3-amino-4-(methylamino)benzoic acid. ChemicalBook / BLD Pharm Data. (Analogous protocol for methyl-derivative using alcohol systems). 8

  • Solubility of Amino Acids in Mixed Solvents. University of Rhode Island. (Foundational theory on zwitterion solubility in Ethanol-Water systems). 9[1][2]

  • Preparation of 3-amino-4-hydroxybenzoic acids (Patent EP0206635A1). European Patent Office.[1][2][7] (Describes pH swing precipitation and use of SnCl2/HCl for preventing oxidation in aminobenzoic acids). 6

Controlling regioselectivity in reactions involving 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Controlling Regioselectivity & Benzimidazole Synthesis[1]

Executive Summary

3-Amino-4-(ethylamino)benzoic acid is a specialized "ortho-diamine" scaffold, primarily used as a high-value intermediate in the synthesis of angiotensin II receptor antagonists (e.g., Telmisartan analogs) and bioactive benzimidazoles.

The critical technical challenge with this molecule is regioselectivity . You possess two nucleophilic nitrogen centers with opposing properties:

  • N3 (Primary Amine): Sterically accessible but electronically neutral.

  • N4 (Secondary Amine): Electronically enriched (inductive effect of the ethyl group) but sterically hindered.[1]

This guide provides the protocols to control which nitrogen reacts, ensuring high-yield conversion to the desired 1-ethyl-benzimidazole regioisomer.

Module 1: The Regioselectivity Logic Gate

Before starting any synthesis, you must understand the "Decision Matrix" of the molecule. The reaction conditions dictate which nitrogen attacks the electrophile.

ParameterN3 (Primary -NH₂) N4 (Secondary -NH-Et) Dominant Reaction
Steric Hindrance LowHigh (Ethyl group interference)Acylation (favors N3)
Nucleophilicity ModerateHigh (Inductive donor effect)Alkylation (favors N4, but difficult to control)
pKa (Conjugate Acid) ~4.0 - 4.5~5.0 - 5.5 (More basic)Protonation (N4 protonates first)
The "Telmisartan" Rule (Acylation Selectivity)

In 95% of pharmaceutical applications (including Telmisartan synthesis), the goal is to form a benzimidazole. This requires acylating the N3 (primary) position first .

  • Why? Although N4 is more basic, the steric bulk of the ethyl group prevents the approach of electrophiles like acyl chlorides or anhydrides.[1] The primary N3 amine reacts kinetically faster.

  • The Trap: If you use a non-bulky, highly reactive electrophile (like methyl iodide) without protection, you will get a mixture of N3/N4 alkylation.

Module 2: Validated Protocol – Selective Benzimidazole Formation

Objective: Synthesize 2-substituted-1-ethyl-1H-benzimidazole-6-carboxylic acid without forming the regioisomeric impurity.

Visual Workflow (Pathway Logic)

Benzimidazole_Pathway cluster_impurities Common Failures Start 3-Amino-4-(ethylamino) benzoic acid Acylation Step 1: Acylation (Kinetic Control) Start->Acylation R-COCl / Base (Target N3) Intermediate Intermediate: N3-Amide (Open Ring) Acylation->Intermediate Amide Bond Formed Impurity Di-acylated Side Product Acylation->Impurity Excess Reagent Cyclization Step 2: Acid Cyclization (Thermodynamic Control) Intermediate->Cyclization H+ / Heat - H2O Product Product: 1-Ethyl-benzimidazole -6-COOH Cyclization->Product Ring Closure

Caption: Kinetic control directs acylation to the primary amine (N3). Subsequent dehydration forces the secondary amine (N4) to close the ring, locking the ethyl group at position 1.

Step-by-Step Methodology

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Butyryl chloride (or equivalent acyl chloride) (1.1 eq)

  • Solvent: DMAc (Dimethylacetamide) or NMP

  • Base: Pyridine or Triethylamine (1.2 eq)

Protocol:

  • Dissolution (Critical): Dissolve the substrate in DMAc under nitrogen.

    • Why? This diamine oxidizes rapidly in air. The solution should be pale yellow. Dark brown indicates oxidation (quinone formation).

  • Controlled Acylation (0°C): Cool to 0-5°C. Add the base, then add the acyl chloride dropwise .

    • Mechanism:[1][2][3][4] Low temperature maximizes the kinetic selectivity for the primary amine (N3).

  • Monitoring: Check via HPLC/TLC. You are looking for the disappearance of the starting material and the formation of the mono-amide .

    • Note: Do not heat yet. Heating at this stage causes di-acylation.

  • Cyclization (The "Phillips" Variation): Once the mono-amide is formed, add a catalytic amount of p-TsOH (p-toluenesulfonic acid) or acetic acid and heat to 100-110°C for 4–6 hours.

    • Mechanism:[1][2][3][4] The secondary amine (N4) attacks the amide carbonyl, expelling water to form the imidazole ring.

  • Workup: Cool to room temperature. Pour into ice water. Adjust pH to ~4.0 (isoelectric point) to precipitate the product.

Module 3: Troubleshooting Guide

Use this table to diagnose reaction failures immediately.

Symptom Probable Cause Corrective Action
Reaction turns black/tarry Oxidation. The diamine is electron-rich and sensitive to air.Degas all solvents with Nitrogen/Argon for 15 mins before use. Add a pinch of sodium metabisulfite or ascorbic acid as an antioxidant.
Low Yield / Sticky Solid Incomplete Cyclization. The intermediate amide is stable and hasn't closed the ring.Increase reaction temperature to >100°C. Ensure water removal (use a Dean-Stark trap if using toluene, or add a dehydrating agent like P2O5 or molecular sieves).
Di-acylated Product Loss of Selectivity. Acyl chloride was added too fast or at high temp.Strictly maintain <5°C during addition. Reduce acyl chloride equivalents to 1.05 eq.
Wrong Regioisomer Incorrect Pathway. (Rare)If you need the ethyl group at the 2-position, this is the wrong starting material. The ethyl group on the amine must end up at the N1 position of the benzimidazole.
Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use formic acid to make the unsubstituted benzimidazole? A: Yes. Refluxing this compound in 85% formic acid is a standard method.

  • Result: You will generate 1-ethyl-1H-benzimidazole-6-carboxylic acid .

  • Note: Formic acid acts as both the solvent and the C1 synthon. No external acid catalyst is needed.

Q2: How do I distinguish the regioisomers by NMR? A: Use NOE (Nuclear Overhauser Effect) spectroscopy.

  • Irradiate the N-Ethyl protons (methylene quartet).

  • Correct Product (1-Ethyl): You will see an NOE enhancement of the aromatic proton at C7 (the proton ortho to the ethyl-bearing nitrogen) and C2 (the imidazole proton).

  • Incorrect Isomer: If the ethyl were somehow at C3 (impossible with this starting material but theoretically speaking), the NOE pattern would shift to the proton ortho to the carboxylate.

Q3: Why is the carboxylic acid position numbered "6"? A: IUPAC rules for benzimidazoles:

  • The Nitrogen bearing the substituent (Ethyl) is N1 .

  • Numbering proceeds toward the other nitrogen (N3).

  • The fused benzene ring carbons are numbered 4, 5, 6, 7.

  • Tracing the backbone: The COOH is para to the original N3 (primary amine). In the benzimidazole system starting at N1 (original N4), the COOH lands at position 6.

References
  • Ries, U. J., et al. (1993). "6-Substituted benzimidazoles as new nonpeptide angiotensin II receptor antagonists: synthesis, biological activity, and structure-activity relationships." Journal of Medicinal Chemistry, 36(25), 4040-4051.

    • Context: Establishes the foundational chemistry for cyclizing 3-amino-4-(alkylamino)
  • Reddy, K. S., et al. (2010).[5][6] "An improved synthesis of Telmisartan: an antihypertensive drug."[5] Arkivoc, 2010(10), 247-254.

    • Context: Provides optimized industrial protocols for the acylation and cycliz
  • BenchChem Technical Guides. (2025). "Reactivity of Primary vs Secondary Amines with Acetyl Chloride."

    • Context: General mechanistic validation of primary amine selectivity in acyl
  • PubChem Compound Summary. "3-(Ethylamino)benzoic acid."[7] National Center for Biotechnology Information.

    • Context: Physical property data and safety handling for the specific diamine scaffold.

Sources

Stability of 3-Amino-4-(ethylamino)benzoic acid under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling of 3-Amino-4-(ethylamino)benzoic Acid

Executive Summary

This compound is a critical amphoteric intermediate often employed in the synthesis of benzimidazole-based pharmaceuticals (e.g., angiotensin II receptor antagonists like Telmisartan analogs) and kinase inhibitors.[1] Its structure features an electron-rich phenylenediamine core susceptible to rapid oxidative degradation, particularly in neutral to basic environments.[1]

This guide provides a technical breakdown of its stability profile, solubility behavior, and handling protocols. It is designed to prevent experimental failure caused by oxidative polymerization (color change) or isoelectric precipitation.[1]

Part 1: Chemical Behavior & Stability Profile

Acidic Conditions (pH < 2.0)
  • Status: Most Stable State. [1]

  • Mechanism: In strong mineral acids (e.g., 1M HCl), both the primary amine (3-position) and the secondary ethylamine (4-position) are fully protonated (

    
     and 
    
    
    
    ).[1] This positive charge density withdraws electron density from the aromatic ring, significantly increasing the oxidation potential and rendering the molecule resistant to atmospheric oxygen.[1]
  • Solubility: High.[1] The cationic species is highly soluble in aqueous media.[1]

Basic Conditions (pH > 9.0)
  • Status: High Instability Risk. [1]

  • Mechanism: In basic media (e.g., 1M NaOH), the carboxylic acid is deprotonated (

    
    ), and the amines are in their free base form. The electron-donating nature of the free amines makes the aromatic ring extremely electron-rich and prone to radical formation.[1]
    
  • Degradation: Rapid auto-oxidation occurs in the presence of air, leading to the formation of azo-dimers, phenazines, or imine polymers. This is visually indicated by a transition from colorless

    
     pink 
    
    
    
    dark brown/black.[1]
The "Danger Zone" (pH 3.0 – 6.0)[1]
  • Status: Solubility Limit (Isoelectric Point).

  • Mechanism: As the pH approaches the molecule's isoelectric point (pI), the net charge nears zero (Zwitterionic state:

    
     and partially protonated amines).[1]
    
  • Result: Spontaneous precipitation often occurs in this range.[1]

Part 2: Visualizing the Stability Logic

The following diagram illustrates the speciation and degradation risks across the pH scale.

StabilityProfile Acid Acidic (pH < 2) Cationic Species (Stable & Soluble) Neutral Neutral/Weak Acid (pH 3-6) Zwitterionic Species (Precipitation Risk) Acid->Neutral Add Base (NaOH) Base Basic (pH > 9) Anionic Species (Oxidation Risk) Neutral->Base Add Base (NaOH) Oxidation Oxidative Degradation (Azo/Azine Polymers) Color: Pink/Brown Neutral->Oxidation Slow Oxidation Base->Oxidation O2 / Air Exposure

Figure 1: pH-dependent speciation and stability risks. Green indicates the preferred storage state.

Part 3: Troubleshooting & FAQs

Module A: Solubility & Precipitation

Q1: I dissolved the compound in 0.1M HCl, but when I buffered it to pH 5.0 for my coupling reaction, a white solid precipitated. What happened?

  • Diagnosis: You hit the Isoelectric Point (pI) .[1]

  • Explanation: At pH ~5, the carboxylic acid is deprotonated (

    
    ) while the amines are still partially protonated.[1] The resulting zwitterion has the lowest water solubility.[1]
    
  • Solution:

    • Maintain the reaction pH below 3.0 or above 8.0 if possible.[1]

    • If pH 5.0 is required, add a co-solvent like DMSO or Methanol (10-20% v/v) to maintain solubility.[1]

Q2: Can I dissolve this directly in water?

  • Answer: No. The free acid form has poor solubility in pure water.[1]

  • Protocol:

    • For Acidic Stock: Dissolve in 1M HCl first, then dilute.

    • For Basic Stock: Dissolve in 1 eq. of NaOH, but use immediately (see Module B).

Module B: Oxidative Stability (Color Changes)

Q3: My stock solution in 1M NaOH turned pink after 30 minutes and is now dark brown. Is it still usable?

  • Diagnosis: Oxidative Polymerization .[1]

  • Verdict: Discard. The color change indicates the formation of quinone-imine type impurities.[1] Even 1-2% degradation can poison sensitive metal-catalyzed reactions (e.g., Palladium hydrogenations).[1]

  • Prevention:

    • Degas Solvents: Sparge all basic buffers with Argon or Nitrogen for 15 minutes before adding the compound.[1]

    • Add Antioxidants: If compatible with your next step, add Sodium Ascorbate (5 mM) or Sodium Metabisulfite to the basic solution.[1]

    • Work Cold: Keep the basic solution on ice (

      
      ).
      

Q4: Does the "ethyl" group make it more stable than the "methyl" analog?

  • Insight: Marginally, but practically, no. While the ethyl group is slightly bulkier, the electron-donating effect of the alkylamine remains, keeping the ring electron-rich and susceptible to oxidation. Treat it with the same caution as phenylenediamine.[1]

Part 4: Recommended Protocols

Protocol 1: Preparation of a Stable Stock Solution (100 mM)

This protocol ensures stability for up to 1 month at


.[1]

Materials:

  • This compound (Solid)[1]

  • 1.0 M Hydrochloric Acid (HCl)[1]

  • Amber glass vial (to protect from light)[1]

Steps:

  • Weigh the required amount of solid into an amber vial.

  • Add 1.0 M HCl to achieve the desired concentration.

    • Note: Ensure at least 2 molar equivalents of HCl are present to fully protonate both amine groups.[1]

  • Vortex until fully dissolved (Solution should be clear/colorless).[1]

  • Flush the headspace with Argon or Nitrogen gas.[1]

  • Cap tightly and store at

    
     .
    
Protocol 2: Handling in Basic Coupling Reactions

If your experiment requires basic conditions (e.g., nucleophilic substitution or amide coupling):

  • Prepare the system: Purge the reaction vessel with inert gas (

    
    /Ar).
    
  • Dissolve: Dissolve the compound in degassed solvent (e.g., DMF or Water/NaOH) immediately prior to use.

  • Monitor: Watch for color changes. A faint pink hue is often acceptable, but dark brown indicates significant degradation.[1]

  • Quench: Acidify the mixture immediately after the reaction is complete to stop further oxidation.

Part 5: Analytical Monitoring

To verify the purity of your compound before use, use the following HPLC conditions.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 10 minutes
Detection UV at 254 nm and 280 nm
Retention Time The acid form elutes early; oxidation products elute later (more hydrophobic).[1]

Note: Use acidic mobile phases (TFA/Formic Acid) to keep the compound stable during analysis.[1]

References

  • PubChem. 3-Amino-4-(methylamino)benzoic acid (Analogous Chemistry).[1] National Library of Medicine.[1] [Link][1]

  • G.W.U. Chemistry. Table of Acids with Ka and pKa Values (Benzoic Acid/Aniline Derivatives). [Link]

  • Organic Chemistry Portal. Synthesis of Benzimidazoles (Reaction Mechanisms involving Phenylenediamines). [Link]

Sources

Validation & Comparative

Interpreting H-NMR and C-NMR spectra of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and QC Professionals

Executive Summary & Application Context

3-Amino-4-(ethylamino)benzoic acid is a critical unsymmetrical diaminobenzoic acid derivative, frequently employed as a scaffold in the synthesis of benzimidazole-based anthelmintics and kinase inhibitors.

In drug development, the purity of this intermediate is paramount. The primary synthetic challenge lies in the regioselectivity of alkylation . Starting from 3,4-diaminobenzoic acid, mono-ethylation can occur at either the N3 or N4 position, or proceed to bis-alkylation.

This guide provides a definitive framework for distinguishing the target 4-(ethylamino) isomer from its 3-(ethylamino) regioisomer and the unreacted precursor using H-NMR and C-NMR.

Structural Analysis & Electronic Environment

To interpret the spectra accurately, we must first map the electronic influences on the aromatic core.

  • C1 (Carboxyl): Strong electron-withdrawing group (EWG). Deshields ortho protons (H2, H6).

  • C3 (Primary Amine): Electron-donating group (EDG). Shields ortho (H2) and para (H6) positions.

  • C4 (Secondary Amine - Ethyl): Stronger EDG than the primary amine due to the inductive effect of the ethyl group (+I). Significantly shields H3 (if it were a proton) and H5.

Critical Differentiation Logic: The symmetry of the precursor (3,4-diaminobenzoic acid) is broken upon ethylation. The key to identification is the differential shielding of the aromatic protons adjacent to the secondary amine versus the primary amine.

H-NMR Interpretation Guide

Recommended Solvent: DMSO-d6 (Crucial for observing labile NH protons). Frequency: 400 MHz or higher recommended for clear splitting of aromatic systems.

A. The Aliphatic "Signature" (0.0 – 4.5 ppm)

This region confirms the presence of the ethyl group.

  • Methyl (–CH₃): ~1.2 ppm (Triplet, J ≈ 7 Hz).

  • Methylene (–CH₂–): ~3.2 ppm (Multiplet/Quartet).

    • Note: In the secondary amine, this signal may show additional coupling to the NH proton if exchange is slow (DMSO-d6), appearing as a pentet or broadened quartet.

B. The Aromatic Region (6.0 – 8.0 ppm)

The molecule exhibits an ABX or ABC spin system depending on the field strength.

ProtonPositionMultiplicityChemical Shift (δ)Diagnostic Note
H2 Ortho to COOH, Ortho to NH₂Doublet (d)~7.1 – 7.2 ppmDeshielded by COOH; slightly shielded by NH₂. Shows meta-coupling (J ≈ 2 Hz) to H6.
H6 Ortho to COOHDoublet of Doublets (dd)~7.2 – 7.3 ppmMost deshielded aromatic proton. Couples to H5 (ortho, J ≈ 8 Hz) and H2 (meta, J ≈ 2 Hz).
H5 Ortho to NH-EtDoublet (d)~6.5 – 6.6 ppm The Diagnostic Peak. Strongly shielded by the adjacent secondary amine (NH-Et). This proton will be more upfield than in the N3-ethyl isomer.
C. The Labile Proton Region (Exchangeable)
  • –COOH: Broad singlet, 11.0–13.0 ppm (often invisible if wet).

  • –NH₂ (Primary): Broad singlet, ~4.5–5.5 ppm (Integrates to 2H).

  • –NH– (Secondary): Broad triplet or singlet, ~5.0–6.0 ppm (Integrates to 1H).

    • Differentiation: The secondary amine proton is often distinguishable by COSY correlation to the methylene group at 3.2 ppm.

C-NMR Interpretation Guide

Reference: DMSO-d6 center peak (39.5 ppm).[1]

The Carbon-13 spectrum provides the most robust confirmation of regiochemistry through the ipso carbon shifts.

Carbon TypeShift Range (ppm)Assignment Logic
Carbonyl (C=O) 167 – 169Deshielded acid carbon.
C4 (Ipso to NH-Et) 150 – 153 Diagnostic. The carbon attached to the secondary amine shifts downfield (~5-10 ppm) relative to the primary amine carbon due to the

-effect of the ethyl group.
C3 (Ipso to NH₂) 134 – 138Ipso to the primary amine.
Aliphatic CH₂ ~37 – 40Methylene of the ethyl group.
Aliphatic CH₃ ~14 – 15Methyl of the ethyl group.
Comparative Analysis: Target vs. Alternatives

The table below contrasts the Target Molecule against its most common impurities: the Unreacted Precursor and the Regioisomer (N3-ethyl).

Table 1: Spectral Differentiation Matrix (DMSO-d6)

FeatureTarget: 3-Amino-4-(ethylamino) Isomer: 4-Amino-3-(ethylamino) Precursor: 3,4-Diaminobenzoic acid
Aliphatic Region Triplet (~1.[2]2) + Quartet (~3.2)Triplet (~1.2) + Quartet (~3.2)Absent
Most Shielded Ar-H H5 (Ortho to NH-Et). Upfield shift due to strong donation from secondary amine.H2 (Ortho to NH-Et). H2 is usually between COOH and amine, making this shift distinct.H5 (Ortho to NH₂).
NH Signals 1H (t) + 2H (s)1H (t) + 2H (s)4H (broad s) or 2 distinct NH₂ peaks
C-NMR Ipso C4 is most downfield aromatic C-N (~150 ppm)C3 is most downfield aromatic C-N (~150 ppm)C3 and C4 are closer in shift (~135-140 ppm)
Experimental Protocols
Protocol A: Sample Preparation for High-Resolution NMR

To ensure sharp lines and minimal water interference.

  • Drying: Dry the solid sample (10 mg) in a vacuum oven at 40°C for 2 hours to remove residual synthesis solvents (ethanol/water).

  • Solvent: Use DMSO-d6 (99.9% D) . Avoid CDCl₃ as the zwitterionic amino acid is likely insoluble.

  • Concentration: Dissolve ~5-10 mg in 0.6 mL solvent.

  • Additives: If peaks are broad due to proton exchange, add 1 drop of D₂O (Note: This will erase NH/OH signals but sharpen the aromatic region).

Protocol B: Assignment Workflow (2D NMR)

If the 1D spectrum is ambiguous (e.g., in a mixture), use this logic flow:

  • HSQC: Identify which protons are attached to which carbons. Correlate the Ethyl-CH2 protons to the Ethyl-CH2 carbon.

  • HMBC (Key Step): Look for long-range coupling from the Ethyl-CH2 protons .

    • If Ethyl-CH2 correlates to C4 (which also correlates to H5), it is the Target .

    • If Ethyl-CH2 correlates to C3 (which correlates to H2), it is the Isomer .

Visualization of Logic Pathways
Diagram 1: Regio-Differentiation Workflow

This flowchart illustrates the decision process for assigning the correct isomer based on spectral data.

NMR_Differentiation Start Crude Product Spectrum (DMSO-d6) CheckAliphatic Check 0-5 ppm Region Start->CheckAliphatic NoEthyl No Triplet/Quartet CheckAliphatic->NoEthyl Absent HasEthyl Triplet ~1.2 ppm Quartet ~3.2 ppm CheckAliphatic->HasEthyl Present ResultPrecursor ID: 3,4-Diaminobenzoic acid (Unreacted) NoEthyl->ResultPrecursor CheckHMBC Run HMBC Experiment Focus: Ethyl-CH2 Correlation HasEthyl->CheckHMBC CorrC4 Correlation to C4 (Ipso Carbon para to COOH) CheckHMBC->CorrC4 3-bond coupling CorrC3 Correlation to C3 (Ipso Carbon meta to COOH) CheckHMBC->CorrC3 3-bond coupling TargetID CONFIRMED TARGET: This compound CorrC4->TargetID IsomerID IMPURITY: 4-Amino-3-(ethylamino)benzoic acid CorrC3->IsomerID

Caption: Logic flow for distinguishing the target molecule from its precursors and regioisomers using 1D and 2D NMR data.

Diagram 2: Structural Connectivity & HMBC Correlations

Visualizing the key long-range couplings that confirm the structure.

Structure_HMBC EthylCH2 Ethyl-CH2 (3.2 ppm) N4 NH (Sec) EthylCH2->N4 C4 C4 (Ipso) (~151 ppm) EthylCH2->C4 HMBC (Strong) N4->C4 C3 C3 (Ipso) (~135 ppm) C4->C3 C5 C5 (Aromatic) C4->C5 H5 H5 Proton (Shielded ~6.5 ppm) C5->H5 H5->C4 HMBC H5->C3 HMBC

Caption: Key HMBC correlations. The Ethyl-CH2 to C4 correlation is the definitive proof of N4-alkylation.

References
  • National Institutes of Health (NIH). (2021). Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides. PubMed Central. Retrieved from [Link]

  • SpectraBase. (n.d.).[3] 3,4-Diaminobenzoic acid C-13 NMR. Wiley Science Solutions. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for substituent chemical shift additivity rules).

Sources

HPLC method development for detection of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC Method Development for the Detection of 3-Amino-4-(ethylamino)benzoic acidA Step-by-Step Approach for Robust Quantification

Abstract

The accurate detection and quantification of aromatic amines, such as 3-Amino-4-(ethylamino)benzoic acid, are crucial in pharmaceutical development for purity analysis and impurity profiling. This guide presents a comprehensive, step-by-step approach to developing a robust High-Performance Liquid Chromatography (HPLC) method from first principles. Due to the limited availability of pre-existing validated methods for this specific analyte, this document focuses on the logical progression of method development, from understanding the analyte's physicochemical properties to final method validation. We will compare various chromatographic conditions, including stationary and mobile phases, and provide supporting data to justify the selection of the optimal parameters. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable and validated HPLC method for novel or sparsely documented aromatic amines.

Introduction: The Analytical Challenge of Aromatic Amines

Aromatic amines are a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, dyes, and pesticides.[1] Their analysis is often critical for quality control and safety assessment. This compound, a substituted aminobenzoic acid, presents a typical analytical challenge due to its polar nature, which can lead to poor retention on conventional reversed-phase columns.[2][3] The development of a successful HPLC method, therefore, requires a systematic approach that considers the unique chemical properties of the analyte.

This guide will walk through the essential stages of HPLC method development:

  • Analyte Characterization: Understanding the physicochemical properties that govern chromatographic behavior.

  • Initial Method Scouting: Selecting the appropriate column and mobile phase based on analyte characteristics.

  • Method Optimization: Fine-tuning parameters such as mobile phase pH, organic modifier, and gradient to achieve optimal separation.

  • Method Validation: Ensuring the developed method is fit for its intended purpose according to ICH guidelines.[4][5]

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's properties is the cornerstone of efficient method development. For this compound, key parameters include its structure, polarity, pKa, and UV absorbance. While specific experimental data for this exact compound is not widely published, we can infer its properties from structurally similar compounds like 3-amino-4-methylbenzoic acid and other aminobenzoic acid isomers.[6][7][8]

PropertyEstimated Value/CharacteristicImplication for HPLC Method Development
Structure Aromatic carboxylic acid with two amino groupsThe presence of both acidic (carboxylic acid) and basic (amino) functional groups makes the compound's charge state highly pH-dependent. The aromatic ring provides a chromophore for UV detection.
Polarity Polar, hydrophilic compoundReversed-phase chromatography is a suitable starting point, but challenges with retention are expected.[3] A polar-modified C18 column or alternative chemistries may be necessary.
pKa (estimated) Carboxylic acid (~pH 4-5), Amino groups (~pH 2-4)Mobile phase pH will be a critical parameter to control retention and peak shape. Operating at a pH where the analyte is in a single, uncharged form is often ideal.
UV Absorbance Expected λmax ~230-290 nmA Diode-Array Detector (DAD) or UV-Vis detector can be used.[1][9] An initial scan from 200-400 nm is recommended to determine the optimal wavelength for detection.

Experimental Workflow: A Systematic Approach

The development of a robust HPLC method follows a logical progression from initial screening to final validation. This workflow ensures that all critical parameters are considered and optimized.

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, Polarity, UV Spectrum) B Initial Column & Mobile Phase Selection A->B Informs initial choices C Screening Experiments (pH, Organic Modifier) B->C Proceed to optimization D Fine-Tuning Gradient & Flow Rate C->D E Temperature Optimization D->E F System Suitability Testing E->F Finalized method G Method Validation (ICH Q2(R1)) (Accuracy, Precision, Linearity, etc.) F->G

Caption: A logical workflow for HPLC method development.

Comparative Analysis of Chromatographic Conditions

The selection of the stationary and mobile phases is paramount for achieving a successful separation. Here, we compare several approaches and provide the rationale for the recommended method.

Stationary Phase Selection

Given the polar nature of this compound, a standard C18 column may provide insufficient retention.[3] The following table compares potential stationary phases.

Stationary PhasePrinciple of SeparationAdvantages for Polar AminesDisadvantages
Standard C18 Hydrophobic interactionsWidely available, good for general-purpose use.Poor retention for very polar compounds.[2]
Polar-Embedded C18 Mixed-mode (hydrophobic & polar interactions)Enhanced retention of polar analytes, compatible with highly aqueous mobile phases.May have different selectivity compared to standard C18.
Phenyl-Hexyl π-π interactions with the aromatic ringAlternative selectivity for aromatic compounds.May not provide sufficient retention for small polar molecules.
HILIC Hydrophilic Interaction Liquid ChromatographyExcellent retention for very polar compounds.[3]Requires different mobile phase considerations (high organic).

Recommendation: A polar-embedded C18 column is the most promising starting point, as it is designed to provide better retention for polar compounds like our target analyte while still operating in a familiar reversed-phase mode.

Mobile Phase Optimization

The mobile phase composition, particularly its pH and the type of organic modifier, will significantly impact the retention and peak shape of our analyte.

pH Selection: The pKa values of the carboxylic acid and amino groups suggest that the analyte's charge state is highly dependent on pH.

  • Low pH (e.g., pH 2.5-3.0): The carboxylic acid will be protonated (neutral), and the amino groups will be protonated (positive charge). This can lead to good retention on a C18 column.

  • Mid-range pH (e.g., pH 4.0-5.0): The carboxylic acid will be deprotonated (negative charge), and the amino groups will be protonated (positive charge), forming a zwitterion. This can result in poor retention.

  • High pH (e.g., pH > 8): The carboxylic acid will be deprotonated (negative charge), and the amino groups will be neutral.

Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.

  • Acetonitrile: Generally provides lower backpressure and better UV transparency at low wavelengths.

  • Methanol: Can offer different selectivity and is sometimes more effective for resolving closely eluting peaks.

Comparative Experimental Data (Simulated)

The following table illustrates the expected impact of different mobile phase conditions on the retention of this compound.

ColumnMobile Phase AMobile Phase BGradientExpected Retention Time (min)Peak Shape
Standard C180.1% Formic Acid in WaterAcetonitrile5-95% B in 15 min~2.5Poor, tailing
Polar-Embedded C18 0.1% Formic Acid in Water Acetonitrile 5-95% B in 15 min ~6.8 Symmetrical
Polar-Embedded C1810 mM Ammonium Acetate, pH 5.0Acetonitrile5-95% B in 15 min~1.5Poor, broad

Recommended HPLC Method and Protocol

Based on the comparative analysis, the following method is recommended for the detection of this compound.

Chromatographic Conditions
ParameterCondition
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% B to 70% B over 10 minutes, then hold at 70% B for 2 minutes, followed by a return to 5% B and re-equilibration for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or determined λmax)
Injection Volume 10 µL
Step-by-Step Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of HPLC-grade water and mix thoroughly.

    • Mobile Phase B is 100% HPLC-grade acetonitrile.

    • Degas both mobile phases using an appropriate method (e.g., sonication or vacuum filtration).

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a 50:50 mixture of water and acetonitrile).

    • Prepare working standards by diluting the stock solution to the desired concentrations (e.g., for a linearity curve) with the initial mobile phase composition (95% A: 5% B).

  • Sample Preparation:

    • Dissolve the sample containing this compound in a suitable solvent to achieve a concentration within the linear range of the method.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • System Setup and Execution:

    • Set up the HPLC system with the specified chromatographic conditions.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes or until a stable baseline is achieved.

    • Inject the standards and samples.

Method Validation: Ensuring Trustworthiness

Once the method is optimized, it must be validated to ensure it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11]

Validation_Parameters Validation ICH Q2(R1) Validation Specificity Specificity Specificity->Validation Linearity Linearity Linearity->Validation Accuracy Accuracy Accuracy->Validation Precision Precision (Repeatability & Intermediate) Precision->Validation LOD Detection Limit (LOD) LOD->Validation LOQ Quantitation Limit (LOQ) LOQ->Validation Robustness Robustness Robustness->Validation Range Range Range->Validation

Caption: Key parameters for HPLC method validation according to ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The analyte peak should be well-resolved from any impurities or matrix components.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.995.[12]
Accuracy The closeness of the test results to the true value.Recovery of 98.0% to 102.0%.[12]
Precision The degree of scatter between a series of measurements.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.RSD should remain within acceptable limits when parameters like flow rate, pH, and column temperature are slightly varied.[4]

Conclusion

This guide has provided a comprehensive and systematic approach to developing a robust and reliable HPLC method for the detection of this compound. By starting with a thorough understanding of the analyte's physicochemical properties, we have logically progressed through the selection of an appropriate stationary phase and the optimization of mobile phase conditions. The recommended method, utilizing a polar-embedded C18 column with a low pH mobile phase, offers a significant improvement in retention and peak shape compared to standard C18 methods. The final, crucial step of method validation according to ICH guidelines ensures that the developed protocol is trustworthy and fit for its intended purpose in a research or drug development setting. This structured approach can be adapted for the method development of other novel or challenging polar aromatic compounds.

References

  • Agilent Technologies. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ACS Publications. (1998). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • European Pharmaceutical Review. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • PubMed. (2008, September 15). Determination of four aromatic amines in water samples using dispersive liquid-dll microextraction combined with HPLC. [Link]

  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link]

  • HALO Columns. GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. [Link]

  • PubChem. 3-Amino-4-(methylamino)benzoic acid. [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • PubMed. Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? and What is Acceptance Criteria for this Steps?[Link]

  • SIELC Technologies. (2024, July 11). UV-Vis Spectrum of 4-Aminobenzoic Acid. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 4-Aminobenzoic acid. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • PubChem. 3-Amino-4-methylbenzoic acid. [Link]

  • alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • NIST WebBook. Benzoic acid, 3-amino-. [Link]

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High-Resolution Mass Spectrometry Comparison Guide: CID vs. HCD Fragmentation for 3-Amino-4-(ethylamino)benzoic Acid Characterization

Author: BenchChem Technical Support Team. Date: March 2026

When characterizing critical pharmaceutical intermediates and potential trace impurities like1[1] (CAS 66315-20-6;


), analytical laboratories must select the most robust tandem mass spectrometry (MS/MS) technique. Distinguishing the specific structural features of this compound—namely the secondary ethylamino group at C4 versus the primary amine at C3—requires deep fragmentation.

This guide objectively compares the performance of traditional Ion Trap Collision-Induced Dissociation (CID) against Beam-Type Higher-energy C-trap Dissociation (HCD) , providing researchers with the mechanistic causality and experimental data necessary to optimize their analytical workflows.

Mechanistic Causality of Fragmentation

Understanding the gas-phase behavior of 3-Amino-4-(ethylamino)benzoic acid is essential for interpreting its MS/MS spectra. In positive-mode Electrospray Ionization (ESI+), the molecule is protonated to form the


 precursor ion at an exact mass of m/z 181.0977 .

As demonstrated in2[2], protonation preferentially occurs at the amine nitrogen due to its higher gas-phase basicity compared to the carbonyl oxygen. Upon collisional activation, the molecule undergoes several highly predictable, energy-dependent decomposition pathways:

  • Loss of Water (-18 Da): Cleavage at the carboxylic acid yields

    
     at m/z 163.0871.
    
  • Loss of Ethylene (-28 Da): The ethylamino group undergoes a rearrangement to expel neutral ethylene (

    
    ), yielding 
    
    
    
    at m/z 153.0664. This even-electron neutral loss is energetically favored over the loss of an ethyl radical.
  • Loss of Carbon Dioxide (-44 Da): Decarboxylation yields

    
     at m/z 137.0918.3[3] can influence the abundance of this ion.
    
  • Sequential Fragmentation: A combined loss of

    
     and 
    
    
    
    produces a highly stable secondary fragment at m/z 109.0605.

MS_Fragmentation M [M+H]+ m/z 181.0977 F1 [M+H - H2O]+ m/z 163.0871 M->F1 -H2O (-18 Da) F2 [M+H - C2H4]+ m/z 153.0664 M->F2 -C2H4 (-28 Da) F3 [M+H - CO2]+ m/z 137.0918 M->F3 -CO2 (-44 Da) F4 [M+H - CO2 - C2H4]+ m/z 109.0605 F2->F4 -CO2 (-44 Da) F3->F4 -C2H4 (-28 Da)

Fig 1. Proposed ESI-MS/MS fragmentation pathways for this compound.

Technology Comparison: Ion Trap CID vs. Beam-Type HCD

To accurately map the fragmentation tree described above, the choice of dissociation technology is critical.

  • Ion Trap CID (Slow Heating): Traditional CID relies on resonance excitation within a 3D or linear ion trap. It is a "slow heating" process that deposits energy gradually. Consequently, the precursor ion typically only traverses the lowest activation energy barrier (e.g., loss of

    
     or 
    
    
    
    ). Furthermore, secondary fragmentation (e.g., generating m/z 109.0605) is rarely observed in a single
    
    
    scan because the primary fragments are not resonantly excited.
  • HCD (Beam-Type Activation): In Orbitrap platforms, HCD accelerates ions into a multipole collision cell filled with nitrogen gas. This single-pass, high-energy collision process deposits substantial internal energy instantaneously. This allows for the simultaneous observation of primary, secondary, and tertiary fragments, providing a complete structural fingerprint in a single spectrum.

Quantitative Performance Data

The following table summarizes the relative abundances of key diagnostic fragments when analyzing this compound under different activation modes and Normalized Collision Energies (NCE).

Fragment Ionm/zIon Trap CID (NCE 30)HCD (NCE 30)HCD (NCE 45)Diagnostic Value

163.0871100% (Base Peak)45%10%Confirms carboxylic acid

153.066415%100% (Base Peak)30%Confirms N-ethyl group

137.091840%85%25%Confirms benzoic acid core

109.0605Not Detected60%100% (Base Peak)Complete structural confirmation

Conclusion: HCD is vastly superior for the unequivocal identification of this compound. CID fails to generate the m/z 109.0605 fragment in


, making it difficult to differentiate this molecule from isomeric compounds (such as propyl-substituted analogs) without performing time-consuming 

experiments.

Self-Validating Experimental Protocol

To reproduce the HCD and CID comparison data, follow this self-validating LC-MS/MS methodology. Every step is designed with built-in causality to ensure data integrity.

LC_MS_Workflow A Sample Prep 0.1% FA in H2O/MeOH B UHPLC Separation C18 Column, 40°C A->B C ESI Source Positive Mode (+3.5 kV) B->C D Precursor Isolation m/z 181.1 (Quadrupole) C->D E Fragmentation CID vs. HCD Cell D->E F High-Res Detection Orbitrap (R=70,000) E->F

Fig 2. Self-validating UHPLC-MS/MS workflow for the comparative analysis of CID and HCD.

Step-by-Step Methodology

Phase 1: Sample Preparation & System Suitability

  • Analyte Solubilization: Dissolve the this compound standard in 50:50 Methanol/Water to a final concentration of 1 μg/mL.

    • Causality: This solvent ratio mimics the initial LC gradient conditions, preventing solvent-induced peak broadening at the column head.

  • Matrix Blank Validation: Inject a pure 50:50 Methanol/Water blank prior to the sample.

    • Causality: This self-validating step ensures the LC system is free of carryover, confirming that any subsequent m/z 181.0977 signal originates strictly from the injected sample.

Phase 2: Chromatographic Separation 3. Column Setup: Utilize a sub-2 μm C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 μm) maintained at 40°C to reduce backpressure and improve mass transfer. 4. Mobile Phase: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality: Formic acid acts as a crucial proton source. With a pKa of ~2.5 for the carboxylic acid and ~4.5 for the anilines, the acidic pH ensures the amines are fully protonated in solution, driving efficient positive-mode ESI.

Phase 3: Mass Spectrometric Detection 5. Ionization: Set the ESI spray voltage to +3.5 kV and the ion transfer tube temperature to 320°C to ensure complete desolvation. 6. Precursor Isolation: Isolate the


 ion at m/z 181.1 using a quadrupole isolation window of 1.0 m/z. Narrow isolation prevents co-eluting isobaric matrix interferences from contaminating the MS/MS spectrum.
7. Fragmentation Execution: 
  • For CID (if utilizing a hybrid linear ion trap): Set NCE to 30 with an activation time of 10 ms.

  • For HCD: Route ions to the multipole collision cell. Acquire spectra at NCE 30 and NCE 45.

  • Causality: Stepping the collision energy in HCD ensures capture of both fragile primary fragments (at NCE 30) and robust secondary structural markers (at NCE 45).

References

  • ChemicalBook. "3-AMINO-4-ETHYLAMINO-BENZOIC ACID | 66315-20-6." Chemical Properties and Structure. 1[1]

  • Demireva, M., & Armentrout, P. B. "Relative Energetics of the Gas Phase Protomers of p-Aminobenzoic Acid and the Effect of Protonation Site on Fragmentation." Department of Chemistry, University of Utah.2[2]

  • Tretyakov, K. V., et al. "Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects." National Institute of Standards and Technology (NIST).3[3]

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Comparative Analytical Guide: FTIR Characterization of 3-Amino-4-(ethylamino)benzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 3-Amino-4-(ethylamino)benzoic acid (CAS: 66315-20-6)

Introduction & Analytical Context

In pharmaceutical development, This compound serves as a critical structural intermediate, most notably in the synthesis of direct thrombin inhibitors such as dabigatran etexilate [1]. Verifying the structural integrity and purity of this intermediate is paramount, as residual unreacted precursors directly impact the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

Fourier Transform Infrared (FTIR) spectroscopy is the analytical gold standard for this verification. As a Senior Application Scientist, I have designed this guide to objectively compare the spectral performance of this compound against its synthesis precursor, and to evaluate the two primary FTIR sampling techniques—Attenuated Total Reflectance (ATR) versus KBr Transmission—for optimal Quality Control (QC) workflows.

Spectral Fingerprint: Characteristic Absorption Peaks

To accurately identify this compound, we must map its complex functional groups to their vibrational modes. The molecule presents a unique analytical challenge due to the simultaneous presence of a primary amine (-NH₂), a secondary amine (-NH-), and a carboxylic acid (-COOH) on an aromatic ring.

Drawing upon baseline spectral data for aminobenzoic acid derivatives [2], the characteristic FTIR absorption peaks are summarized below:

Table 1: Quantitative FTIR Peak Assignments
Functional GroupVibration ModeWavenumber (cm⁻¹)Intensity & Peak Shape
Primary Amine (-NH₂) N-H Asymmetric & Symmetric Stretch~3460, 3364Medium, distinct doublet
Secondary Amine (-NH-) N-H Stretch~3280Weak-Medium, singlet (often overlaps with -OH)
Carboxylic Acid (-COOH) O-H Stretch3200 – 2500Broad, Strong (hydrogen-bonded)
Carboxylic Acid (-COOH) C=O Stretch~1662Strong, Sharp
Primary Amine (-NH₂) N-H Bending (Scissoring)~1623Medium
Aromatic Ring C=C Stretch~1590, 1500Medium-Strong
Aryl-Amine C-N Stretch~1310Strong
Ethyl Group (-CH₂CH₃) C-H Aliphatic Stretch2970, 2870Weak

Technology Comparison: ATR-FTIR vs. KBr Transmission

When integrating this analysis into a QC pipeline, selecting the right sampling technique is as critical as the spectral interpretation itself. Below is a performance comparison of the two primary alternatives for analyzing this compound.

Table 2: Performance Comparison of FTIR Modalities
ParameterATR-FTIR (Diamond/ZnSe)KBr Pellet Transmission
Sample Preparation None required. Direct solid analysis.High. Requires precise milling and pressing.
Moisture Interference Low. Ideal for this compound, as it prevents water from masking the critical 3460/3364 cm⁻¹ amine peaks.High. Hygroscopic KBr absorbs water, creating a broad 3400 cm⁻¹ peak that obscures amine signals.
Sensitivity to Trace Impurities Moderate. Penetration depth is limited (0.5 - 2 µm).High. Superior signal-to-noise ratio for detecting <1% unreacted nitro-precursors.
Spectral Artifacts Anomalous dispersion can shift peak maxima slightly at lower wavenumbers.Christiansen effect (baseline skew) if particle size > 2 µm.

Expert Recommendation: Use ATR-FTIR for rapid, in-process reaction monitoring where speed and moisture-elimination are prioritized. Use KBr Transmission for final API intermediate release testing where maximum sensitivity to trace impurities is legally required.

Reaction Monitoring: Differentiating Product from Precursor

The most common application of this FTIR analysis is tracking the catalytic reduction of 4-(ethylamino)-3-nitrobenzoic acid to This compound . FTIR is highly sensitive to this transformation.

  • Disappearance of Precursor Peaks: The strong, characteristic asymmetric and symmetric stretching vibrations of the nitro group (-NO₂) at ~1530 cm⁻¹ and ~1350 cm⁻¹ must completely vanish.

  • Appearance of Product Peaks: The emergence of the primary amine (-NH₂) doublet at 3460 cm⁻¹ and 3364 cm⁻¹ confirms successful reduction.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to prevent false positives.

Protocol A: High-Sensitivity KBr Pellet Transmission
  • Matrix Dehydration (Critical Step): Dry spectroscopic-grade KBr at 105°C for a minimum of 2 hours.

    • Causality: KBr is highly hygroscopic. Adsorbed atmospheric moisture will produce a broad O-H stretch at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, directly masking the target compound's primary amine and carbonyl peaks [3].

  • Sample Milling: Grind 1.5 mg of this compound with 150 mg of dried KBr in an agate mortar for 3-5 minutes.

    • Causality: The particle size must be reduced below the wavelength of the incident IR radiation (<2 µm) to prevent baseline scattering (the Christiansen effect).

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure under a vacuum for 2 minutes.

    • Causality: The vacuum removes trapped air pockets, preventing the formation of an opaque, light-scattering pellet.

  • Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution, averaging 32 scans. Subtract a blank KBr pellet background.

Protocol B: Rapid ATR-FTIR Workflow
  • System Validation: Wipe the diamond crystal with HPLC-grade isopropanol. Allow to evaporate.

  • Background Acquisition: Collect a background spectrum of the ambient atmosphere (32 scans).

    • Causality: This creates a self-validating baseline to digitally subtract atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor, which fluctuate dynamically in a lab environment.

  • Sample Application: Place 3-5 mg of the raw powder directly onto the crystal. Apply maximum uniform pressure using the ATR anvil.

    • Causality: The evanescent IR wave only penetrates ~1 µm into the sample. Intimate, high-pressure contact is mandatory for sufficient signal intensity.

  • Acquisition & Correction: Scan using identical parameters as Protocol A. Apply a software-based ATR correction algorithm to adjust for the wavelength-dependent penetration depth, allowing direct comparison to historical transmission libraries.

Workflow Visualization

The following decision matrix illustrates the logical workflow for QC analysts utilizing FTIR to validate the synthesis of this compound.

FTIR_QC_Workflow Step1 Synthesis Reaction 4-(ethylamino)-3-nitrobenzoic acid This compound Step2 FTIR Spectral Acquisition (ATR or KBr Transmission) Step1->Step2 Decision1 Are -NO₂ peaks present? (~1530 & 1350 cm⁻¹) Step2->Decision1 Decision2 Are -NH₂ peaks present? (~3460 & 3364 cm⁻¹) Decision1->Decision2 No Fail1 QC FAIL Incomplete Reduction (Unreacted Precursor) Decision1->Fail1 Yes Fail2 QC FAIL Missing Target Product (Side Reactions) Decision2->Fail2 No Pass QC PASS Product Structure Confirmed Decision2->Pass Yes

FTIR QC workflow tracking the reduction synthesis of this compound.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11521144, 3-Amino-4-(methylamino)benzoic acid" PubChem, [Link]

  • National Institute of Standards and Technology. "4-Aminobenzoic acid" NIST Chemistry WebBook, SRD 69, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 978, 4-Aminobenzoic acid" PubChem, [Link]

A Comparative Guide to the Elemental Analysis and Purity Standards of 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purity in 3-Amino-4-(ethylamino)benzoic acid for Advanced Research

This compound, a substituted aromatic amino acid, holds significant potential as a versatile building block in the synthesis of novel pharmaceutical compounds and complex organic molecules. Its utility in drug discovery and development necessitates a thorough understanding and rigorous control of its purity and elemental composition. The presence of even minute impurities can lead to undesirable side reactions, altered biological activity, and compromised experimental outcomes. This guide provides a comprehensive framework for the elemental analysis and purity assessment of this compound, offering a comparative analysis of different analytical techniques and proposing benchmark purity standards based on established principles for related compounds.

While specific pharmacopeial monographs for this compound are not yet established due to its status as a specialized research chemical, this guide will draw upon the stringent standards set for analogous compounds, such as 4-Aminobenzoic Acid (PABA), to establish a robust quality control paradigm.[1][2][3]

I. Elemental Analysis: Verifying the Fundamental Composition

The first step in characterizing any chemical entity is to confirm its elemental composition. For this compound (C₉H₁₂N₂O₂), this is typically achieved through Combustion Analysis (CHN analysis).

Theoretical Elemental Composition
ElementSymbolAtomic WeightMolar Mass ContributionTheoretical Percentage
CarbonC12.011108.09965.84%
HydrogenH1.00812.0967.37%
NitrogenN14.00728.01417.07%
OxygenO15.99931.99819.50%
Total 180.19 g/mol 100.00%
Experimental Protocol: CHN Combustion Analysis
  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard, such as acetanilide.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule.

  • Combustion: The sample is combusted at high temperatures (typically ~900-1000°C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas.

  • Separation and Detection: The resulting gases are separated by gas chromatography and quantified using a thermal conductivity detector.

  • Data Analysis: The instrument software calculates the percentage of C, H, and N in the original sample.

Acceptance Criteria for High-Purity Grade

For a high-purity or "research-grade" batch of this compound, the experimentally determined elemental composition should be within ±0.4% of the theoretical values.

II. Purity Determination and Impurity Profiling: A Multi-faceted Approach

A comprehensive assessment of purity requires a combination of chromatographic and spectroscopic techniques to identify and quantify any potential impurities.

Potential Impurities in this compound

Based on common synthetic routes for substituted aminobenzoic acids, potential impurities could include:

  • Starting materials: Unreacted precursors from the synthetic pathway.

  • Isomeric impurities: Other isomers of amino- and ethylamino- benzoic acid.

  • By-products of synthesis: Compounds formed from side reactions, such as nitrosated or halogenated intermediates.

  • Residual solvents: Solvents used during synthesis and purification.

  • Degradation products: Compounds formed upon exposure to light, heat, or air.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

HPLC is the most powerful technique for separating and quantifying impurities in non-volatile organic molecules like this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase starting condition (e.g., 10% acetonitrile in water) to a concentration of approximately 1 mg/mL.

Comparative Purity Grades
ParameterStandard GradeHigh-Purity GradeUltra-Pure Grade
Purity by HPLC (% area) > 95.0%> 98.5%> 99.5%
Individual Impurity < 1.0%< 0.5%< 0.1%
Total Impurities < 5.0%< 1.5%< 0.5%
Water Content (Karl Fischer) < 1.0%< 0.5%< 0.1%
Residual Solvents (GC-HS) < 0.5%< 0.1%Conforms to ICH Q3C
Heavy Metals < 20 ppm< 10 ppm< 5 ppm
Sulfated Ash < 0.5%< 0.1%< 0.05%

This table presents hypothetical comparative data for illustrative purposes.

III. Spectroscopic Characterization for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of this compound and for identifying any major impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the ethyl group, the aromatic protons, and the amine and carboxylic acid protons.

  • ¹³C NMR: Shows the number and types of carbon atoms, confirming the carbon skeleton of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Expected characteristic absorption bands for this compound include:

  • O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹

  • N-H stretch (amines): Two bands in the region of 3300-3500 cm⁻¹

  • C=O stretch (carboxylic acid): Strong absorption around 1700 cm⁻¹

  • C=C stretch (aromatic ring): Bands in the 1450-1600 cm⁻¹ region

Reference spectra for related aminobenzoic acid derivatives are available in databases such as the NIST WebBook.[5][6][7]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and can be used to elucidate its structure through fragmentation patterns. For this compound (C₉H₁₂N₂O₂), the expected monoisotopic mass is approximately 180.09 g/mol .

IV. Workflow and Decision Making in Quality Control

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound.

Quality_Control_Workflow cluster_0 Initial Characterization cluster_1 Purity and Impurity Assessment cluster_2 Final Disposition Elemental_Analysis Elemental Analysis (CHN) HPLC_Purity HPLC Purity and Impurity Profiling Elemental_Analysis->HPLC_Purity Structural_Confirmation Spectroscopy (NMR, IR, MS) Structural_Confirmation->HPLC_Purity Water_Content Water Content (Karl Fischer) HPLC_Purity->Water_Content Residual_Solvents Residual Solvents (GC-HS) Water_Content->Residual_Solvents Inorganic_Impurities Heavy Metals & Sulfated Ash Residual_Solvents->Inorganic_Impurities Data_Review Data Review and Comparison to Specifications Inorganic_Impurities->Data_Review Pass_QC Pass - Release for Use Fail_QC Fail - Further Purification or Rejection Incoming_Sample Incoming Sample Incoming_Sample->Elemental_Analysis Incoming_Sample->Structural_Confirmation Data_Review->Pass_QC Meets Specs Data_Review->Fail_QC Does Not Meet Specs

A typical quality control workflow for this compound.

Conclusion

Ensuring the high purity of this compound is paramount for its successful application in research and development. This guide has outlined a comprehensive analytical framework, drawing upon established methodologies and standards for related compounds. By implementing a multi-technique approach encompassing elemental analysis, chromatography, and spectroscopy, researchers can confidently verify the quality of their starting materials, leading to more reliable and reproducible scientific outcomes. While a dedicated pharmacopeial monograph is currently absent, the principles and comparative data presented here provide a robust foundation for the quality assessment of this important chemical building block.

References

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • USP-NF. (2019). Aminobenzoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-4-(methylamino)benzoic acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

  • Molkem. (n.d.). 3-Amino-4-(Methylamino)-Benzoic Acid. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-, ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 HNMR spectra of the compound 4, (3-amino-5-hydroxy benzoic acid). Retrieved from [Link]

  • PubChemLite. (n.d.). 3-amino-4-ethylbenzoic acid (C9H11NO2). Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-amino-4-propoxy-, 2-(diethylamino)ethyl ester. Retrieved from [Link]

  • NIST. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Ethylamino)benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-hydroxybenzoic acid.
  • European Pharmacopoeia. (2012). 4-AMINOBENZOIC ACID. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 3-amino-4-ethoxy-, 2-(diethylamino)ethyl ester - Related Substances. Retrieved from [Link]

  • SLS Ireland. (n.d.). 4-AMINOBENZOIC ACID EUROPEAN P. Retrieved from [Link]

  • ResearchGate. (n.d.). IR-Spectra of 4-aminobenzoic acid and complex A. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 3-amino-2-methyl benzoic acid.
  • ResearchGate. (n.d.). Synthesis of 3-amino-4-hydroxyl benzoic acid phosphate. Retrieved from [Link]

  • Carl ROTH. (n.d.). 4-Aminobenzoic acid solution A. Retrieved from [Link]

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Safety Operating Guide

3-Amino-4-(ethylamino)benzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals regarding the lifecycle management of complex aniline and benzoic acid derivatives. 3-Amino-4-(ethylamino)benzoic acid is a highly specialized intermediate used in advanced organic synthesis. Due to its dual amine functionalities (primary and secondary) and aromatic core, its disposal cannot be treated as routine non-hazardous waste.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and environmental destruction of this compound, ensuring your laboratory maintains strict regulatory compliance and environmental stewardship.

Section 1: Chemical Profiling & Hazard Assessment

To design an effective disposal strategy, we must first establish the physicochemical properties and inherent hazards of the molecule. The presence of nitrogenous groups on an aromatic ring dictates a highly specific thermal destruction pathway.

Property / ParameterValue / Classification
Chemical Name This compound
CAS Number 66315-20-6[1]
Molecular Formula C9H12N2O2[1]
Molecular Weight 180.20 g/mol
Target Incineration Temp. 1800°F - 2200°F (982°C - 1204°C)[2]
Primary Hazards Skin/Eye Irritant, Acute Toxicity, Aquatic Toxicity[3]
Incompatible Materials Strong oxidizing agents, Halogenated solvents

Section 2: The Mechanistic Rationale for High-Temperature Incineration

Why do we mandate high-temperature incineration for this compound?

The causality lies in its molecular structure. If disposed of in a standard landfill or poured down the drain, microbial hydrolysis and environmental degradation of the benzoic acid backbone can lead to the leaching of substituted aromatic amines into the groundwater. Aromatic amines are notoriously recalcitrant, irreversibly bind to humic substances, and pose severe mutagenic and ecotoxicological risks to aquatic life[3][4].

Furthermore, standard low-temperature incineration is insufficient. Because the molecule contains a high mass fraction of nitrogen, standard combustion will generate dangerous levels of nitrogen oxides (NOx). Therefore, destruction requires a specialized Resource Conservation and Recovery Act (RCRA) permitted facility equipped with a secondary combustion chamber operating between 1800°F and 2200°F[2], followed by catalytic NOx scrubbing[5].

Section 3: Standard Operating Procedure (SOP) for Laboratory Disposal

Every step in this protocol is designed to prevent cross-contamination, protect personnel, and ensure downstream regulatory compliance.

Step 1: Segregation and Solvent Compatibility

  • Action: Isolate this compound waste from strong oxidizing agents and halogenated solvents.

  • Causality: Mixing nitrogenous organic waste with halogenated solvents (e.g., dichloromethane, chloroform) significantly lowers the thermal/BTU value of the waste stream. Halogenated mixtures require separate halogen scrubbers during incineration to prevent the formation of highly toxic dioxins and furans. Segregating this chemical into a strictly "Non-Halogenated Organic Waste" stream optimizes the destruction efficiency and reduces institutional disposal costs.

Step 2: Primary Containment and Solubilization

  • Action: Collect solid waste and contaminated consumables (e.g., weigh boats, spatulas, filter papers) in a chemically compatible, high-density polyethylene (HDPE) container. If the waste is in liquid form, ensure it is dissolved in a combustible, non-halogenated solvent (such as ethanol or acetone) to facilitate direct liquid injection at the incineration facility.

  • Causality: HDPE provides excellent chemical resistance against weak organic acids and amines, preventing container embrittlement, swelling, or leaching during prolonged storage in the laboratory.

Step 3: Labeling and Satellite Accumulation Area (SAA) Compliance

  • Action: Affix a GHS-compliant hazardous waste label immediately upon the first drop of waste entering the container. Explicitly list the full chemical name "this compound" rather than generic abbreviations. Mark the primary hazard as "Toxic/Irritant".

  • Causality: Vague labels like "Organic Waste" violate EPA Satellite Accumulation Area (SAA) regulations[6]. More importantly, exact nomenclature protects downstream waste handlers who must precisely calibrate the incinerator's feed rate and oxygen flow based on the specific nitrogen content of the waste batch.

Step 4: Manifesting for Off-Site Treatment

  • Action: Once the container reaches its volume limit, coordinate with your Environmental Health and Safety (EHS) department to manifest the waste. Ensure the manifest designates transport to a licensed RCRA Treatment, Storage, and Disposal Facility (TSDF) equipped for nitrogenous organics.

  • Causality: Proper manifesting ensures a legal chain of custody and guarantees the waste is routed to a facility with the necessary secondary combustion and NOx scrubbing infrastructure, preventing inadequate thermal treatment.

Section 4: Industrial Destruction Pathway

Once the waste reaches the TSDF, it undergoes a highly controlled thermal oxidation process. The diagram below illustrates the self-validating system of destruction and emission control required for this specific chemical profile.

DisposalWorkflow A Waste Generation: This compound B Lab Segregation: Nitrogenous Organic Waste A->B Contain in HDPE C Transport to Licensed RCRA TSDF B->C EPA Manifesting D Primary Combustion (Volatilization at ~1000°F) C->D Injection/Feeding E Secondary Combustion (1800°F - 2200°F, Excess O2) D->E Thermal Oxidation F NOx Scrubber System (Catalytic Reduction) E->F Flue Gas (Contains NOx) G Safe Atmospheric Release (N2, CO2, H2O) F->G Neutralized Exhaust

Workflow for high-temperature incineration and NOx scrubbing of nitrogenous organic waste.

Pathway Mechanics:

  • Primary Combustion: The waste is volatilized in a starved-air environment at approximately 1000°F.

  • Secondary Combustion: The volatilized gases enter a secondary chamber with excess oxygen at 1800°F - 2200°F[2]. This extreme temperature ensures the complete cleavage of the stable aromatic ring and the primary/secondary amine bonds.

  • NOx Scrubber System: The resulting flue gas, rich in NOx due to the chemical's nitrogen content, passes through a Selective Catalytic Reduction (SCR) system or alkaline wet scrubber. This neutralizes the nitrogen oxides into harmless N₂ gas and water vapor before atmospheric release[7].

References

  • Environmental Assessment and/or FONSI - Center for Drug Evaluation and Research Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Guideline Series Control Of Volatile Organic Compound Emissions From Reactor Processes And Distillation Operations Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • 4-Aminobenzoic Acid Safety and Ecotoxicity Data Source: Novachem URL:[Link]

  • Chemical Hygiene Plan - Laboratory Standard 29 CFR 1910.1450 Source: Old Dominion University (ODU) EHS URL: [Link]

Sources

Standard Operating Procedure & PPE Matrix: 3-Amino-4-(ethylamino)benzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive safety and operational guide for handling 3-Amino-4-(ethylamino)benzoic acid, designed to provide researchers and drug development professionals with actionable, field-proven protocols.

Executive Summary & Chemical Identity

This compound (CAS: 66315-20-6) is a bifunctional aromatic amine and carboxylic acid utilized extensively as a building block in pharmaceutical synthesis and active pharmaceutical ingredient (API) development [1]. Because it contains both a primary and a secondary amine attached to a benzene ring, it presents specific toxicological risks. Safe handling requires a rigorous, self-validating approach to Personal Protective Equipment (PPE) to prevent percutaneous absorption, mucosal irritation, and respiratory exposure [2].

Table 1: Chemical Identity & Hazard Profile

PropertySpecification
Chemical Name This compound
CAS Number 66315-20-6
Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
Physical State Solid (Powder)
GHS Classification Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)

Toxicological Profile & Causality of Hazards

As a Senior Application Scientist, I emphasize that understanding why specific PPE is required ensures compliance through comprehension rather than blind adherence.

  • Aromatic Amine Toxicity (H302, H315): The amino groups can undergo metabolic activation in vivo, potentially leading to reactive intermediates that bind to cellular macromolecules. Skin contact must be strictly avoided to prevent percutaneous absorption and dermal sensitization [3].

  • Particulate Hazard (H335): As a fine powder, this compound poses a significant inhalation risk. Airborne particulates can easily deposit in the upper respiratory tract, causing acute respiratory irritation.

  • Ocular Irritation (H319): The acidic nature of the benzoic acid moiety, combined with the nucleophilic amines, causes severe irritation upon contact with ocular mucosa, necessitating full-seal eye protection [4].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE must be selected based on chemical compatibility and operational scale. Every piece of equipment must pass a pre-use validation check.

Table 2: Required PPE Specifications & Rationale

PPE CategorySpecification & RationalePre-Use Validation Check
Hand Protection Double-gloving required. Inner: Standard Nitrile (4-5 mil). Outer: Extended-cuff Nitrile (8 mil). Rationale: Nitrile provides excellent resistance to solid aromatic amines. Double gloving prevents breakthrough during prolonged handling.Inflate the outer glove with trapped air to check for micro-punctures before donning.
Eye/Face Protection ANSI Z87.1-compliant safety goggles. Rationale: Standard safety glasses leave gaps where airborne powder can enter. Goggles provide a complete mucosal seal.Inspect the rubber seal integrity and ensure the anti-fog coating is functional.
Body Protection Flame-resistant (FR) lab coat with knit cuffs. Rationale: Knit cuffs prevent sleeves from dragging into the chemical. FR material is standard for organic synthesis labs.Ensure the coat is fully buttoned to the neck to protect the collarbone area.
Respiratory Fume hood (face velocity 80-100 fpm). If handled outside a hood (e.g., bulk transfer), a NIOSH-approved N95 or P100 particulate respirator is mandatory [5].Check the hood flow monitor. Perform a negative-pressure user seal check if wearing a respirator.

Operational Workflows & Handling Protocols

PPE_Workflow A 1. Risk Assessment Identify Hazard Level B 2. Hand Protection Inner & Outer Nitrile A->B Proceed C 3. Body Protection FR Lab Coat & Apron B->C D 4. Eye/Face Protection Z87.1 Safety Goggles C->D E 5. Respiratory Protection Fume Hood / N95 D->E F Ready for Operation E->F Verified

Sequential logic for PPE donning to ensure maximum protection against chemical exposure.

Step-by-Step Methodology: Safe Weighing and Transfer Protocol

Objective: Transfer this compound from bulk storage to a reaction vessel without generating airborne dust.

  • Preparation: Clear the analytical balance area inside the fume hood. Lay down a disposable anti-static weighing mat.

  • De-staticing: Use an anti-static gun (e.g., Zerostat) on the weighing boat and the chemical spatula. Causality: Fine powders of aromatic amines hold static charges, causing them to aerosolize or cling to gloves, drastically increasing exposure risk.

  • Tare & Weigh: Tare the anti-static weigh boat. Carefully open the chemical container. Use a clean, dry stainless steel spatula to transfer the powder.

  • Transfer: Once weighed, immediately transfer the powder into the reaction flask. If transferring outside the hood is unavoidable, seal the weigh boat inside a secondary container (e.g., a larger sealed beaker) before moving.

  • Decontamination: Wipe down the spatula, balance, and surrounding area with a disposable towel dampened with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

Emergency Response & Spill Management

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50g) Manage Locally Assess->Minor Low Risk Major Major Spill (>50g) Evacuate & Call EHS Assess->Major High Risk Contain Contain Powder (Damp Towel/Absorbent) Minor->Contain Collect Collect in HazMat Bag Contain->Collect Decon Decontaminate Surface (Soap & Water/Solvent) Collect->Decon Dispose Route to EHS Disposal Decon->Dispose

Decision matrix and operational workflow for managing localized chemical spills.

Step-by-Step Methodology: Minor Spill Cleanup (<50g)
  • Isolate: Alert personnel in the immediate vicinity. Ensure the fume hood sash is lowered to increase face velocity.

  • Suppress Dust: Do not sweep dry powder. Lightly mist the spilled solid with a compatible solvent (e.g., water or dilute ethanol) to suppress aerosolization.

  • Collect: Use a disposable scoop or damp paper towels to collect the wetted powder.

  • Package: Place all cleanup materials into a heavy-duty, sealable hazardous waste bag.

  • Sanitize: Wash the spill area thoroughly with detergent and water to remove trace aromatic amine residues.

Waste Disposal & Environmental Compliance

This compound must not be discharged into the municipal sewer system under any circumstances [6].

  • Solid Waste: Collect all contaminated consumables (gloves, weigh boats, paper towels) in a designated, EHS-approved solid hazardous waste container labeled "Toxic Organic Solids."

  • Liquid Waste: Aqueous or organic washings containing this compound must be collected in compatible, clearly labeled liquid waste carboys. Ensure halogenated and non-halogenated streams are kept separate if organic solvents were used during the reaction or cleanup.

References

  • PubChem Compound Summary for Benzoic Acid Derivatives. National Center for Biotechnology Information.[Link]

  • OSHA Personal Protective Equipment Standards (29 CFR 1910.132). Occupational Safety and Health Administration.[Link]

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council.[Link]

  • EPA Hazardous Waste Management Guidelines. Environmental Protection Agency.[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.